Anagliptin hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C19H26ClN7O2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1 |
Clave InChI |
SRIIFFBJIKZICS-RSAXXLAASA-N |
SMILES isomérico |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl |
SMILES canónico |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin (B605506) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the synthesis of anagliptin hydrochloride, detailing the primary synthetic pathways, key intermediates, and associated experimental protocols. Quantitative data from various reported methods are summarized for comparative analysis. Furthermore, this document includes a visualization of the synthesis pathways and the mechanism of action of anagliptin through Graphviz diagrams, offering a clear and concise reference for researchers and professionals in the field of drug development.
Introduction
Anagliptin falls under the class of oral hypoglycemic agents known as gliptins, which function by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide focuses on the chemical synthesis of anagliptin, a critical aspect of its pharmaceutical development and production.
Anagliptin's Mechanism of Action: DPP-4 Inhibition
Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. By blocking DPP-4, anagliptin increases the bioavailability of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control in patients with type 2 diabetes.[1][3] Some studies also suggest that anagliptin may have anti-inflammatory effects by suppressing NF-κB activation.[4]
Synthetic Pathways of Anagliptin
The synthesis of anagliptin primarily involves the coupling of two key intermediates:
-
Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
Intermediate B: A chiral cyanopyrrolidine derivative, which is (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or a salt thereof.
The general synthetic approach is the formation of an amide bond between the carboxylic acid of Intermediate A and the primary amine of Intermediate B.
Synthesis of Intermediate A: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Several routes have been reported for the synthesis of this key pyrazolopyrimidine intermediate.
Route 1: From 3-Amino-5-methylpyrazole (B16524)
This method involves the reaction of 3-amino-5-methylpyrazole with a suitable three-carbon building block. One approach involves condensation with (2E)-3-(dimethylamino)-2-formylacrylonitrile followed by hydrolysis.[5]
Experimental Protocol (Route 1):
-
Synthesis of (2E)-3-(dimethylamino)-2-formylacrylonitrile: Cyanoacetaldehyde is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent such as methanol (B129727) or ethanol (B145695) at a temperature of -5 to 25°C for 20-25 hours.[5]
-
Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile: The resulting (2E)-3-(dimethylamino)-2-formylacrylonitrile is subjected to a ring-closing reaction with 3-amino-5-methylpyrazole.[5]
-
Hydrolysis to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: The carbonitrile is then hydrolyzed, for instance, by heating with a 5 N sodium hydroxide (B78521) solution in ethanol at 70°C for 1 hour, followed by acidification with 2 N hydrochloric acid to precipitate the product.[6] A yield of 70% has been reported for the final hydrolysis step.[5]
Route 2: From 3,3-Dialkoxy propionate
An alternative synthesis starts from a 3,3-dialkoxy propionate, which is first reacted with a formate (B1220265) in the presence of a base. The resulting intermediate undergoes a cyclization reaction with 3-methyl-5-aminopyrazole in an acidic medium to yield a 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester. This ester is then hydrolyzed to the desired carboxylic acid.[7] A yield of 97% has been reported for the final hydrolysis step.[7]
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | Water | 1. NaOH, Ethanol, 70°C; 2. HCl | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 70 | - | [5] |
| 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide | Water | 1. 5N NaOH, Ethanol, 70°C; 2. 2N HCl | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 63 | - | [6] |
| 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate | Water | Citric acid, water | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 97 | - | [7] |
Table 1: Quantitative Data for the Synthesis of Intermediate A
Synthesis of Intermediate B: (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile
The synthesis of this chiral amine intermediate is a multi-step process.
Route 1: From L-proline
A common approach starts with L-proline.
Experimental Protocol (Route 1):
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: L-proline is reacted with chloroacetyl chloride in a solvent like tetrahydrofuran (B95107) (THF) under reflux for 2 hours.[8]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide: The carboxylic acid is converted to the corresponding amide. This can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in dichloromethane.[8]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) in THF at 0-5°C, followed by stirring at room temperature.[8][9]
-
Coupling with protected diamine: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with a Boc-protected 1,2-diamino-2-methylpropane.
-
Deprotection: The Boc protecting group is removed using an acid, such as hydrochloric acid in 1,4-dioxane, to yield the final intermediate.[10]
Route 2: One-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
An alternative, more efficient method involves a one-pot synthesis from L-prolinamide and chloroacetyl chloride, where chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[11]
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| L-proline | 1. Chloroacetyl chloride; 2. DCC, NH₄HCO₃; 3. Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | - | [8] |
| L-prolinamide | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | - | [11] |
Table 2: Synthesis of a Key Precursor to Intermediate B
Final Condensation Step: Synthesis of Anagliptin
The final step is the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Intermediate A) with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile or its salt (Intermediate B).
Experimental Protocol:
A common method for this amide bond formation involves the use of a coupling agent. For example, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be coupled with the methanesulfonate (B1217627) salt of (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile in the presence of EDC-HCl, HOBt, and triethylamine (B128534) in dichloromethane.[12] Another patent describes the use of HATU as a coupling agent with diisopropylethylamine as the base in dichloromethane.[13]
| Intermediate A | Intermediate B Salt | Coupling Agents | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Methane sulfonate salt | EDC-HCl, HOBt, TEA | Dichloromethane | 69.3 | 99.73 | [12] |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | - | HATU, i-Pr₂NEt | Dichloromethane | - | >99.9 | [13] |
| N-(2-amino-2-methylpropyl)-2-methyl-pyrazolo [1,5-a] pyrimidine-6-carboxamide | (S)-1-(2'-chloroacetyl) pyrrolidine-2-carbonitrile (B1309360) | Diisopropylamine, Sodium iodide | Dichloromethane | - | 99.6 | [14] |
Table 3: Quantitative Data for the Final Synthesis of Anagliptin
Formation of this compound
The anagliptin free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as 1,4-dioxane.[10]
Conclusion
The synthesis of this compound is a well-established process involving the convergent synthesis of two key intermediates followed by their coupling. Various synthetic routes with differing reagents, conditions, and yields have been developed for each step, offering flexibility in process optimization for industrial-scale production. The choice of a particular synthetic pathway will depend on factors such as cost of starting materials, overall yield, purity of the final product, and scalability. This guide provides a foundational understanding of the core synthetic strategies for anagliptin, which is essential for researchers and professionals engaged in the development and manufacturing of this important antidiabetic drug.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. | Semantic Scholar [semanticscholar.org]
- 5. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 6. 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5 [chemicalbook.com]
- 7. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 11. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 12. WO2016012927A1 - A process for preparation of this compound - Google Patents [patents.google.com]
- 13. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 14. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]
Chiral synthesis and enantioselective separation of Anagliptin
An in-depth technical guide on the chiral synthesis and enantioselective separation of Anagliptin (B605506) for researchers, scientists, and drug development professionals.
Introduction: Anagliptin and the Significance of Chirality
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, leading to increased glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1]
The chemical structure of Anagliptin, N-[2-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, features a single chiral center at the 2-position of the cyanopyrrolidine moiety.[2] The therapeutic activity resides in the (S)-enantiomer.[2][3] Regulatory authorities mandate strict control over the enantiomeric purity of chiral drugs, as the undesired enantiomer may have different pharmacological properties, reduced efficacy, or potential toxicity.[4] Therefore, robust methods for both the stereoselective synthesis of the (S)-enantiomer and the accurate analytical separation of enantiomers are critical for the development and quality control of Anagliptin.[4]
Mechanism of Action
Anagliptin's therapeutic effect is initiated by its inhibition of the DPP-4 enzyme, which is responsible for inactivating incretin hormones. By preserving active incretin levels, Anagliptin enhances the body's natural glucose control mechanisms.[1]
Chiral Synthesis of Anagliptin
The synthesis of Anagliptin involves the preparation of two key intermediates, which are then coupled to form the final molecule. The chirality is introduced using L-proline as a starting material for the cyanopyrrolidine moiety.[5]
Synthetic Strategy Overview
A common synthetic approach involves a convergent synthesis, where two main fragments are prepared separately and then combined.[5][6]
-
Fragment A Synthesis : Preparation of the pyrazolopyrimidine carboxylic acid core.
-
Fragment B Synthesis : Preparation of the chiral (2S)-cyanopyrrolidine amine side chain, starting from L-proline.
-
Final Coupling : Condensation of Fragment A and Fragment B to yield Anagliptin.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. iajpr.com [iajpr.com]
- 5. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 6. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]
An In-depth Technical Guide to Anagliptin Hydrochloride Crystallization and Purification Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallization and purification methods for anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail various experimental protocols, present quantitative data in a structured format, and illustrate the procedural workflows for achieving high-purity anagliptin and its hydrochloride salt.
Purification of Anagliptin Free Base
The purification of the anagliptin free base is a critical step prior to its conversion to the hydrochloride salt. A common method involves recrystallization from an ester solvent, such as isopropyl acetate (B1210297), to achieve high purity.
Experimental Protocol:
-
Dissolution: Dissolve crude anagliptin in isopropyl acetate at an elevated temperature, typically at reflux.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Concentration: Partially remove the solvent under reduced pressure. The final volume of the solvent should be 2-5 times the weight of the anagliptin.
-
Crystallization: Cool the concentrated solution to a temperature between 0°C and 20°C to induce precipitation of the product. A specific protocol cools the mixture to 5°C - 8°C.
-
Stirring: Stir the resulting slurry for a sufficient period, for instance, one hour, to ensure complete crystallization.
-
Isolation: Filter the solid product.
-
Washing: Wash the isolated solid with a cold solvent, such as isopropyl acetate.
-
Drying: Dry the purified anagliptin to a constant weight.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Solvent | Isopropyl acetate | [1] |
| Dissolution Temperature | Reflux Temperature (>35°C) | [1] |
| Crystallization Temperature | 0°C - 20°C (specifically 5°C - 8°C) | [1] |
| Initial Purity (Crude) | Not specified | |
| Final Purity (HPLC) | ≥ 99.5% (e.g., 99.6%) | [1] |
| Yield | 90% (Example: 2g crude -> 1.8g pure) | [1] |
Process Workflow:
Caption: Workflow for the purification of anagliptin free base.
Crystallization of Anagliptin from Ester Solvents
Crystalline anagliptin can be obtained through recrystallization from various ester solvents. This process is crucial for controlling the polymorphic form of the drug substance.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of anagliptin in an ester solvent (e.g., ethyl acetate, isopropyl acetate) at a temperature between 30°C and 90°C. This solution can be from dissolving existing anagliptin or directly from a reaction mixture.
-
Optional Treatment: The solution may be treated with activated carbon and filtered through a clarifying agent like Hyflo to remove colored impurities and fine particulates.
-
Cooling: Cool the clear solution to a temperature range of 0°C to 15°C.
-
Stirring: Stir the mixture for approximately 30 minutes to 1 hour or more to enhance the yield and crystallinity of the solid.
-
Recovery: Isolate the crystalline solid by filtration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Solvent Class | Ester Solvents (e.g., ethyl acetate, isopropyl acetate) | [2] |
| Dissolution Temperature | 30°C - 90°C (or 50°C - 85°C) | [2] |
| Crystallization Temperature | 0°C - 15°C | [2] |
| Stirring Time | 30 minutes - 1 hour or more | [2] |
| Achieved Purity (HPLC) | ≥ 99.3% | [2] |
Process Workflow:
Caption: General workflow for anagliptin crystallization.
Preparation and Purification of Anagliptin Hydrochloride
The conversion of purified anagliptin to its hydrochloride salt is a key final step. This process typically involves the reaction of the free base with hydrochloric acid in a suitable solvent.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified anagliptin free base in a suitable solvent such as 1,4-dioxane (B91453) or tetrahydrofuran.
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane) to the anagliptin solution to precipitate the hydrochloride salt.
-
Isolation: The resulting this compound can be isolated from the reaction mixture.
It is noted that different polymorphic forms of this compound can be prepared, including amorphous forms. An amorphous form can be prepared by treating this compound with a base (like an alkali or alkaline metal base) followed by treatment with a chlorinated solvent such as dichloromethane.[3] Crystalline forms can also be prepared by treating the hydrochloride salt with a base and a solvent, or by treating the anagliptin free base with a solvent.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactant | Purified Anagliptin Free Base | [1][2] |
| Reagent | Hydrochloric acid in a solvent (e.g., 1,4-dioxane) | [1][2] |
| Solvent for Salt Formation | 1,4-Dioxane, Tetrahydrofuran | [1][2] |
| Resulting Product | This compound | [1][2] |
Logical Relationship Diagram:
Caption: Conversion of anagliptin to its hydrochloride salt.
Alternative Purification via Methane (B114726) Sulfonic Acid Salt
An alternative process for obtaining high-purity anagliptin involves the formation and purification of a novel methane sulfonic acid salt of an anagliptin intermediate.[4][5] This method is reported to improve the quality and overall yield compared to prior art processes.[4][6]
Experimental Protocol for Intermediate Salt Formation:
-
Reaction: React t-butyl (S)-{2-[(2-cyanopyrrolidin-l-yl)-2-oxoethylamino]-2-methyl-1-propyl} carbamate (B1207046) with methane sulfonic acid in a solvent like acetonitrile (B52724) or toluene.
-
Heating: Heat the reaction mixture, for example, to 50-55°C for 2 hours.
-
Crystallization: Cool the reaction mass to 0-5°C and stir for 1 hour to induce crystallization.
-
Isolation: Filter the obtained solid and wash with a chilled solvent (e.g., acetonitrile or toluene).
-
Drying: Dry the wet-cake under vacuum to a constant weight.
This purified intermediate is then used in the subsequent synthesis steps to produce high-purity anagliptin free base, which can then be converted to the hydrochloride salt.[4]
Quantitative Data Summary for Intermediate Salt:
| Parameter | Value | Reference |
| Solvent | Acetonitrile or Toluene | [4][5] |
| Reaction Temperature | 50-55°C | [4][5] |
| Crystallization Temperature | 0-5°C | [4][5] |
| Purity of Intermediate Salt | 99.93% | [4][5] |
| Yield of Intermediate Salt | 91.58% | [4][5] |
| Purity of final Anagliptin free base | 99.73% | [4] |
Process Workflow:
Caption: Alternative purification via an intermediate salt.
This guide summarizes key methodologies for the crystallization and purification of this compound, providing researchers and drug development professionals with a consolidated resource for process understanding and development. The presented data and workflows are derived from publicly available patent literature.
References
- 1. WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google Patents [patents.google.com]
- 2. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 3. "Process For Preparation Of Anagliptin" [quickcompany.in]
- 4. WO2016012927A1 - A process for preparation of this compound - Google Patents [patents.google.com]
- 5. Drug Patents International: WO 2016012927, this compound , NEW PATENT, LUPIN [drugpatentsint.blogspot.com]
- 6. WO2016012927A1 - Procédé de préparation d'hydrochlorure d'anagliptine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Anagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anagliptin (B605506) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Approved for use in Japan, it belongs to the "gliptin" class of oral antidiabetic agents.[3] The therapeutic mechanism of Anagliptin is centered on preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][5] By inhibiting the DPP-4 enzyme, Anagliptin increases the circulating levels of active incretins.[1][4] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, thereby improving glycemic control with a low risk of hypoglycemia.[1][4][5][6]
The development of a successful oral dosage form relies on a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. These characteristics—including solubility, melting point, pKa, stability, and solid-state form—are critical as they directly influence the drug's biopharmaceutical properties such as absorption, distribution, metabolism, and excretion (ADME), as well as the manufacturability of the final product.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Anagliptin, detailed experimental protocols for their characterization, and relevant pathway visualizations.
Mechanism of Action: Signaling Pathway
The primary pharmacological action of Anagliptin is the competitive and reversible inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling cascade initiated by this inhibition.
Physicochemical Properties of Anagliptin
The fundamental physicochemical properties of Anagliptin have been characterized to support its development as a pharmaceutical agent. These key parameters are summarized in the table below.
| Property | Value | Unit | Notes / Reference |
| Identification | |||
| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | - | [1][3][7] |
| CAS Number | 739366-20-2 | - | [3][7][8] |
| Structural & Physical Data | |||
| Molecular Formula | C₁₉H₂₅N₇O₂ | - | [1][3][7][9] |
| Molecular Weight | 383.45 | g/mol | [1][6] |
| Melting Point | 115 - 119 | °C | [1][2] |
| pKa (Strongest Basic) | 8.29 | - | Predicted value.[1][10] |
| Solubility & Partitioning | |||
| Water Solubility | 0.179 - 0.25 | mg/mL | Described as sparingly soluble.[1][6] |
| LogP | -0.54 to -0.77 | - | Predicted values, indicating high hydrophilicity.[1][6] |
| Molecular Descriptors | |||
| Topological Polar Surface Area (TPSA) | 115 | Ų | [1][6][9] |
| Hydrogen Bond Donors | 2 | - | [9] |
| Hydrogen Bond Acceptors | 6 | - | [9] |
| Solid-State Properties | |||
| Crystal Structure | Single-crystal structure determined. | - | Non-hygroscopic crystalline solid.[11][12] |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization of Anagliptin hydrochloride requires standardized analytical protocols. The following sections detail representative methodologies for key experiments.
Physicochemical Characterization Workflow
The logical flow for a comprehensive characterization of a new batch of Anagliptin API is outlined in the diagram below. This workflow ensures that all critical quality attributes are assessed systematically.
Purity and Assay by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity and potency of Anagliptin.
-
Apparatus: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[10][13]
-
Column: A C18 stationary phase column, such as a Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or KROMASIL-C18 (250mm x 4.6mm, 5µm).[10][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A representative mobile phase could consist of Mobile Phase A: 10 mM acetate (B1210297) buffer (pH 5.0) and Mobile Phase B: Acetonitrile.[10] An isocratic system might use a 50:50 mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile.[13][14]
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 247 nm or 220 nm, selected based on the UV absorbance maximum of Anagliptin.[10][13]
-
Sample Preparation: Accurately weigh and dissolve Anagliptin standard and sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 10-20 µg/mL.[15] Filter the solution through a 0.45 µm membrane filter before injection.
-
Validation: The method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][16]
Solid-State Characterization by X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystal form (polymorph) of Anagliptin and ensuring batch-to-batch consistency.
-
Principle: This technique measures the scattering of X-rays by the crystalline lattice of a solid sample. The resulting diffraction pattern is unique to a specific crystal structure.[17]
-
Apparatus: A standard laboratory X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation).
-
Sample Preparation: A small amount of the Anagliptin powder is gently pressed into the sample holder to ensure a flat, uniform surface.
-
Data Collection: The sample is scanned over a defined angular range, typically from 3° to 40° 2θ, at a specified scan rate.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared against an established reference pattern for the desired polymorph of this compound.[17] The absence of a halo pattern indicates high crystallinity, while its presence would suggest amorphous content.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of Anagliptin, including its melting point and the presence of any polymorphic transitions.
-
Principle: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. Melting is an endothermic event that results in a characteristic peak.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Approximately 2-5 mg of Anagliptin is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Procedure: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., flow rate of 50 mL/min).
-
Analysis: The heat flow is plotted against temperature. The melting point is determined from the onset or peak of the endothermic melting event. The shape and temperature of the peak can also provide information about purity and crystallinity.
Stability Assessment via Forced Degradation
Forced degradation studies are conducted to understand the intrinsic stability of Anagliptin and to ensure the analytical method is stability-indicating.[10] As per ICH guideline Q1A(R2), the drug substance is subjected to stress conditions more severe than accelerated stability testing.[18]
-
Acid Hydrolysis: The sample is exposed to 0.1 N HCl at 80 °C for a predetermined period (e.g., 2-8 hours).
-
Alkali Hydrolysis: The sample is treated with 0.1 N NaOH at ambient temperature. Anagliptin has shown significant degradation under alkaline conditions.[10]
-
Oxidative Degradation: The sample is exposed to a 3% to 30% solution of hydrogen peroxide (H₂O₂) at ambient temperature. This has also been identified as a significant degradation pathway.[10]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105 °C) for 24-48 hours.
-
Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis of Stressed Samples: Following exposure, each stressed sample is diluted and analyzed by the validated stability-indicating RP-HPLC method to separate and quantify any degradation products formed relative to the intact Anagliptin peak.[10][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Anagliptin manufacturers and suppliers in india [chemicalbook.com]
- 3. Anagliptin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 5. What is Anagliptin used for? [synapse.patsnap.com]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 7. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anagliptin | 739366-20-2 | FA31542 | Biosynth [biosynth.com]
- 9. Anagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. ijariie.com [ijariie.com]
- 16. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]
- 17. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products | Scilit [scilit.com]
An In-Depth Technical Guide on the Core Mechanism of Action of Anagliptin Hydrochloride on the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily achieved through the inhibition of the DPP-4 enzyme, which plays a crucial role in the inactivation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the molecular mechanism of anagliptin's action on the DPP-4 enzyme, encompassing its binding kinetics, structural interactions, and the downstream signaling pathways it modulates.
Core Mechanism of Action: Inhibition of DPP-4
The primary mechanism of action of anagliptin is its competitive and reversible inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, anagliptin prevents the degradation of these hormones, leading to an increase in their circulating concentrations and prolonging their biological activity.
This enhanced incretin activity results in several beneficial downstream effects for glycemic control:
-
Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Suppression of glucagon (B607659) secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
Quantitative Data on Anagliptin's Inhibitory Activity
The potency and selectivity of anagliptin's interaction with the DPP-4 enzyme have been characterized through various in vitro studies. The following table summarizes key quantitative data for anagliptin and provides a comparison with other DPP-4 inhibitors.
| Inhibitor | IC50 (nM) for human DPP-4 | Selectivity vs. DPP-8 (IC50, nM) | Selectivity vs. DPP-9 (IC50, nM) |
| Anagliptin | 3.8 | 68 | 60 |
| Sitagliptin | 18 | - | - |
| Vildagliptin | 34 | - | - |
| Saxagliptin | 1.5 | - | - |
| Alogliptin | 7.5 | - | - |
| Linagliptin | 0.14 | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structural Interaction with DPP-4
The precise molecular interactions between anagliptin and the DPP-4 enzyme have been elucidated through co-crystal structure analysis. Anagliptin is classified as a class 3 DPP-4 inhibitor,
Anagliptin Hydrochloride: A Deep Dive into Enzyme Kinetics and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of anagliptin (B605506) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research, development, and scientific understanding of this important therapeutic agent.
Core Concepts: Mechanism of Action
Anagliptin is an oral antihyperglycemic agent that functions by competitively inhibiting the DPP-4 enzyme.[1] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates their glucose-dependent effects, including the stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, ultimately leading to improved glycemic control in patients with type 2 diabetes mellitus.[2]
Quantitative Analysis: Enzyme Kinetics and Binding Affinity
The inhibitory potency and binding characteristics of anagliptin have been quantified through various in vitro studies. The following tables summarize the key kinetic and binding parameters.
| Parameter | Value | Species | Notes |
| IC50 | 3.8 nM | Human | The half-maximal inhibitory concentration, indicating the concentration of anagliptin required to inhibit 50% of DPP-4 activity.[3] |
| Ki | N/A | - | The inhibition constant was not available in the reviewed literature. |
| Selectivity | >10,000-fold vs. DPP-8 and DPP-9 | - | Demonstrates high selectivity for DPP-4 over other related dipeptidyl peptidases. |
Binding Interactions with DPP-4
X-ray crystallography studies have elucidated the binding mode of anagliptin within the active site of the DPP-4 enzyme. Anagliptin is classified as a Class 3 DPP-4 inhibitor, interacting with the S1, S2, and S2 extensive subsites of the enzyme.[4] The cyanopyrrolidine moiety of anagliptin occupies the S1 subsite, a hydrophobic pocket. The interactions are primarily non-covalent, involving hydrogen bonds and van der Waals forces.
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in anagliptin's mechanism and its characterization, the following diagrams are provided.
Caption: Signaling pathway of anagliptin's glucose-lowering effect.
Caption: Experimental workflow for determining DPP-4 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the enzyme kinetics and binding affinity of DPP-4 inhibitors like anagliptin.
DPP-4 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of anagliptin against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Anagliptin hydrochloride
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of anagliptin in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
Dilute the DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme and assay buffer.
-
Inhibitor wells: Add DPP-4 enzyme and the various dilutions of anagliptin.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in kinetic mode for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each anagliptin concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the anagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibition Type (e.g., Lineweaver-Burk Plot)
Objective: To determine the mechanism of DPP-4 inhibition by anagliptin (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate and anagliptin.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Substrate].
-
Interpretation:
-
Competitive inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Based on existing literature, anagliptin is a competitive inhibitor of DPP-4.[1]
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
Pharmacological Profile of Anagliptin Hydrochloride in Preclinical Models: A Technical Overview
An in-depth technical guide or whitepaper on the core pharmacological profiling of Anagliptin hydrochloride in preclinical models for researchers, scientists, and drug development professionals.
Introduction
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, Anagliptin prevents the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Anagliptin, focusing on its mechanism of action, pharmacokinetic properties, and efficacy in various animal models.
Mechanism of Action
Anagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[1][4] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[1][5] By inhibiting DPP-4, Anagliptin increases the half-life of active GLP-1 and GIP.[4][5] This prolongation of incretin activity leads to several downstream effects:
-
Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5][6] This means insulin secretion is enhanced primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5][6]
-
Suppression of Glucagon Secretion: Elevated incretin levels also suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][5]
-
Beyond Glycemic Control: Preclinical studies suggest that Anagliptin may also have beneficial effects on lipid metabolism and vascular health.[2][7] For instance, in apo-E–deficient mice, Anagliptin has been shown to attenuate atherosclerosis.[2] Furthermore, treatment has been associated with improvements in serum lipid concentrations.[2][3]
The signaling cascade initiated by Anagliptin is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 5. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 6. What is Anagliptin used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Metabolism and Pharmacokinetic Profile of Anagliptin Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in rodent models. The information presented herein is curated from preclinical studies to support drug development and research professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Pharmacokinetic Profile
Anagliptin demonstrates moderate to good absorption and rapid distribution in rodents, with elimination occurring through both renal and biliary pathways. The pharmacokinetic parameters are summarized below.
Table 1: Pharmacokinetic Parameters of Anagliptin in Rats Following a Single Oral Dose
| Parameter | 1 mg/kg | 10 mg/kg | 100 mg/kg |
| Tmax (hr) | 0.25 | 0.5 | 1.0 |
| Cmax (ng/mL) | 133 ± 18 | 1,250 ± 150 | 11,800 ± 1,200 |
| AUC (ng·h/mL) | 339 ± 45 | 4,280 ± 560 | 61,300 ± 7,800 |
| Bioavailability (%) | 85.5 | 69.7 | 38.1 |
Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]
Table 2: Excretion of Radioactivity Following a Single Intravenous or Oral Dose of [¹⁴C]Anagliptin in Rats
| Route | Dose | Urine (%) | Feces (%) | Bile (%) | Total Recovery (%) |
| Intravenous | 1 mg/kg | 64.6 ± 2.1 | 32.9 ± 1.8 | 25.2 ± 3.5 | 97.5 ± 0.3 |
| Oral | 1 mg/kg | 57.8 ± 3.4 | 41.7 ± 3.1 | - | 99.5 ± 0.3 |
Data presented as mean ± SD (n=3). Source: Furuta et al., 2013.[1][2]
Absorption
Anagliptin is moderately to well absorbed in rats, with dose-dependent bioavailability.[1][2] In situ intestinal absorption studies have indicated that P-glycoprotein may play a role in limiting its absorption.[1][2]
Distribution
Following absorption, anagliptin is rapidly distributed throughout the body.[1][2] High concentrations of radioactivity have been observed in tissues with high DPP-4 expression, such as the small intestine, kidney, and liver.[1][2]
Metabolism
The primary circulating component in rodent plasma is unchanged anagliptin.[1][2] Metabolism of anagliptin in rodents occurs primarily through hydrolysis and oxidation. While not definitively stated in the primary literature for anagliptin, studies on similar fluoropyrrolidine dipeptidyl peptidase-IV inhibitors suggest that metabolism is primarily catalyzed by CYP3A1 and CYP3A2 in rats.
The major metabolic pathways are:
-
Hydrolysis of the cyano group to form a carboxylic acid metabolite (M1).
-
Oxidation and cleavage of the methylene (B1212753) group adjacent to the amine to form metabolites M6 and M7.[1][2]
Table 3: Composition of Anagliptin and its Major Metabolites in Rat Plasma, Urine, and Feces Following a Single Oral Dose of [¹⁴C]Anagliptin (10 mg/kg)
| Component | Plasma (% of total radioactivity AUC) | Urine (% of dose) | Feces (% of dose) |
| Anagliptin (Unchanged) | 66.0 | 46.6 | 4.1 |
| M1 (Carboxylate) | 23.4 | 19.8 | 9.4 |
| M6 | 2.1 | 1.2 | 0.8 |
| M7 | 1.5 | 0.9 | 0.5 |
Source: Furuta et al., 2013.[1][2]
References
Methodological & Application
Anagliptin Hydrochloride In Vivo Studies: Application Notes and Protocols for Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the efficacy and mechanisms of anagliptin (B605506) hydrochloride in diabetic rodent models. Detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways are included to facilitate robust and reproducible research.
Introduction to Anagliptin
Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control.[1][2] Beyond its primary role in glucose metabolism, research suggests that anagliptin may also have beneficial effects on lipid profiles and cardiovascular health.[4][5]
Mechanism of Action: Signaling Pathways
Anagliptin's therapeutic effects are mediated through distinct signaling pathways that influence both glucose and lipid metabolism.
Glucose Metabolism Signaling Pathway
Anagliptin enhances GLP-1 signaling, which plays a crucial role in improving insulin sensitivity and glucose uptake in skeletal muscle. This process is mediated by the activation of endothelial nitric oxide synthase (eNOS) in a protein kinase A (PKA)-dependent manner.[6]
Anagliptin's effect on glucose uptake.
Lipid Metabolism Signaling Pathway
Anagliptin has been shown to modulate lipid metabolism by downregulating the expression and activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol synthesis.[4]
Anagliptin's influence on lipid metabolism.
Recommended Diabetic Rodent Models
The choice of a suitable rodent model is crucial for investigating the specific therapeutic effects of anagliptin. Commonly used and effective models include:
-
Streptozotocin (STZ)-Induced Diabetic Models: These models are generated by administering STZ, a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia. They are particularly useful for studying the effects of anagliptin on β-cell function and regeneration.[7]
-
Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, which closely mimic the features of human type 2 diabetes. These models are ideal for assessing the impact of anagliptin on insulin sensitivity and lipid metabolism.[7]
-
Genetically Modified Models:
-
Low-Density Lipoprotein Receptor-Deficient (LDLR-/-) Mice: These mice exhibit hypercholesterolemia and are valuable for investigating the lipid-lowering properties of anagliptin.[4][7]
-
Endothelium-Specific Irs2-Knockout (ETIrs2KO) Mice: These mice display insulin resistance in skeletal muscle and are useful for exploring the effects of anagliptin on insulin signaling and glucose uptake in peripheral tissues.[6][7]
-
Experimental Workflow
A typical experimental workflow for evaluating anagliptin in a diabetic rodent model is outlined below.
General experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative effects of anagliptin hydrochloride in various diabetic rodent models as reported in the literature.
Table 1: Effects of Anagliptin on Glycemic Control in Diabetic Rodent Models
| Rodent Model | Anagliptin Dose | Treatment Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg (oral) | 10 weeks | Dose-dependent reduction | Dose-dependent reduction | [8] |
| ETIrs2KO Mice | 0.3% in diet | 8 weeks | Ameliorated impaired insulin-induced glucose uptake | Not Reported | [6] |
| STZ-Induced Diabetic Mice (Normal Chow) | 0.3% in diet | 10 weeks | Significantly lower vs. control | Not Reported | [9] |
Table 2: Effects of Anagliptin on Lipid Profile in Diabetic and Hyperlipidemic Rodent Models
| Rodent Model | Anagliptin Dose | Treatment Duration | Change in Total Cholesterol | Change in Triglycerides | Change in LDL-C | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LDLR-/- Mice | 0.3% in diet | Not Specified | 14% reduction | 27% reduction | Significantly decreased |[4] | | Patients with Type 2 Diabetes | 200 mg twice daily | 24 weeks | Significantly decreased | No significant change | Significantly decreased |[10] |
Detailed Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in mice or rats using STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Saline (0.9%), sterile
-
Syringes and needles for intraperitoneal (IP) injection
-
Glucometer and test strips
Procedure:
-
Animal Preparation: House rodents under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water. For some protocols, a 4-6 hour fast may be required before STZ injection.[11]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer. The concentration will depend on the target dose. Protect the solution from light.
-
STZ Administration:
-
For Type 1 Diabetes Model (High Dose): Administer a single high dose of STZ (e.g., 150-200 mg/kg for mice, 50-65 mg/kg for rats) via IP injection.[9][11]
-
For Type 2 Diabetes Model (Low Dose with High-Fat Diet): After a period of high-fat diet feeding to induce insulin resistance, administer a lower dose of STZ (e.g., 35-45 mg/kg for rats).[12]
-
-
Post-Injection Monitoring: Monitor blood glucose levels regularly (e.g., 48-72 hours post-injection and then weekly) from tail vein blood using a glucometer. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 15 mmol/L) are considered diabetic.[13]
-
Animal Care: Provide supportive care as needed. In cases of severe hyperglycemia, insulin administration may be necessary to prevent mortality.[9]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load from the circulation.
Materials:
-
Dextrose solution (e.g., 20% or 50% in sterile water or saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for insulin measurement, optional)
Procedure:
-
Fasting: Fast the animals overnight (16-18 hours) or for a shorter duration (5-6 hours) with free access to water.[14]
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein.
-
Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[15]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]
-
Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline (0.9%)
-
Syringes and needles for IP injection
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the animals for 4-6 hours with free access to water.[7]
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.
-
Insulin Injection: Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via IP injection.[5]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).[4]
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value and plot against time to assess insulin sensitivity.
Protocol 4: Pancreatic Islet Isolation
This protocol describes the isolation of pancreatic islets for ex vivo studies.
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge tubes
-
Microscope
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater. Inject cold collagenase P solution into the common bile duct to inflate the pancreas.[1][2]
-
Pancreas Digestion: Excise the inflated pancreas and place it in a tube with additional collagenase solution. Incubate in a 37°C water bath with shaking to digest the exocrine tissue.[1]
-
Islet Purification: Stop the digestion by adding cold HBSS with FBS. Wash the digested tissue by centrifugation. Purify the islets from the acinar tissue using a density gradient (e.g., Histopaque) or by hand-picking under a microscope.[8]
-
Islet Culture: Culture the isolated islets in appropriate media for subsequent experiments such as insulin secretion assays.
References
- 1. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 2. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mmpc.org [mmpc.org]
- 6. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. Mouse Pancreatic Islet Isolation [protocols.io]
- 9. High-fat diet feeding significantly attenuates anagliptin-induced regeneration of islets of Langerhans in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Anagliptin on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. protocols.io [protocols.io]
Anagliptin Hydrochloride Protocol for Oral Gavage in Mice and Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin (B605506), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent under investigation for the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, anagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mode of action leads to increased insulin (B600854) secretion, suppressed glucagon (B607659) release in a glucose-dependent manner, and ultimately, improved glycemic control. These application notes provide detailed protocols for the oral administration of anagliptin hydrochloride to mice and rats via gavage, along with expected pharmacokinetic and pharmacodynamic outcomes based on preclinical studies.
Data Presentation
Pharmacokinetic Parameters of Anagliptin in Rats
The pharmacokinetic profile of anagliptin has been evaluated in male Sprague-Dawley rats following a single oral gavage administration. The vehicle used for the oral formulation was water.[1] Key pharmacokinetic parameters are summarized in the table below.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) |
| 1 | 200 ± 30 | 0.5 | 480 ± 60 | 38.1 |
| 10 | 1850 ± 250 | 0.5 | 4830 ± 560 | 85.5 |
| 100 | 15600 ± 2100 | 1.0 | 45200 ± 6300 | 79.8 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[1][2]
Pharmacodynamic Effects of Anagliptin in Mice
In studies involving diabetic mouse models, anagliptin has demonstrated significant effects on key biomarkers of glycemic control. The following table summarizes the observed changes in serum levels of GLP-1, insulin, and glucagon in streptozotocin (B1681764) (STZ)-treated mice.
| Treatment Group | Serum GLP-1 (pmol/L) | Serum Insulin (ng/mL) | Serum Glucagon (pg/mL) |
| Control (Normal Diet) | 5.2 ± 0.8 | 0.8 ± 0.1 | 150 ± 20 |
| Anagliptin (Normal Diet) | 8.9 ± 1.2 | 1.2 ± 0.2 | 110 ± 15 |
| Control (High-Fat Diet) | 5.5 ± 0.9 | 1.5 ± 0.3 | 160 ± 25 |
| Anagliptin (High-Fat Diet) | 9.2 ± 1.5 | 1.6 ± 0.3 | 145 ± 20 |
p < 0.05 compared to the respective control group. Data are presented as mean ± SD.[3]
Experimental Protocols
General Protocol for Oral Gavage in Rodents
This protocol provides a generalized procedure for oral gavage in mice and rats. Specific parameters for anagliptin administration are detailed in the subsequent sections.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling for several days prior to the experiment to minimize stress. For administration, restrain the animal firmly but gently to prevent injury. For mice, this can be achieved by scruffing the neck. For rats, wrapping the animal in a towel may be effective.
-
Dosage Calculation: Weigh each animal immediately before dosing to ensure accurate calculation of the volume to be administered. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5-20 mL/kg.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the animal, with the tip at the mouth and the end at the level of the last rib. Mark this length on the needle.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Substance Delivery: Once the needle is in the correct position, dispense the anagliptin solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Anagliptin Oral Gavage Protocol for Rats
This protocol is based on pharmacokinetic studies of anagliptin in rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in sterile water to the desired concentration.
-
Dosage: 1, 10, or 100 mg/kg body weight.
-
Administration Volume: 5 mL/kg body weight.
-
Frequency: Single dose for pharmacokinetic studies. For pharmacodynamic studies, daily administration for the desired study duration is appropriate.
Anagliptin Oral Gavage Protocol for Mice (Adapted from Similar DPP-4 Inhibitors)
While some studies have administered anagliptin to mice mixed in their diet (e.g., at 0.3%), a direct oral gavage protocol can be adapted from studies on other DPP-4 inhibitors, such as alogliptin (B1666894), in diabetic mouse models.[4][5]
-
Animal Model: High-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice or other relevant diabetic mouse models.
-
Compound Preparation: Dissolve this compound in sterile water to the desired concentration.
-
Dosage: A dose range of 5-45 mg/kg body weight can be explored.[4] A common starting dose for DPP-4 inhibitors in mice is in the range of 3-10 mg/kg.
-
Administration Volume: 5-10 mL/kg body weight.
-
Frequency: Daily for chronic studies, typically lasting from 4 to 12 weeks.
Mandatory Visualizations
Signaling Pathway of Anagliptin
References
- 1. researchgate.net [researchgate.net]
- 2. Anagliptin increases insulin-induced skeletal muscle glucose uptake via an NO-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alogliptin improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Anagliptin Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin (B605506) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2] This mechanism of action makes anagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus. Furthermore, preclinical studies have suggested that anagliptin may have beneficial effects on lipid metabolism.[3]
These application notes provide detailed protocols for a suite of in vitro cell-based assays to evaluate the efficacy of anagliptin hydrochloride. The described assays are essential tools for researchers in academic and industrial settings engaged in diabetes research and the development of novel anti-diabetic drugs. The protocols cover the primary enzymatic activity of anagliptin, as well as its downstream cellular effects on insulin secretion, GLP-1 potentiation, gene expression, and lipid metabolism.
Data Presentation
The following tables summarize key quantitative data for this compound in various in vitro assays. This data provides a benchmark for researchers performing these experiments.
Table 1: DPP-4 Enzymatic Inhibition
| Parameter | Value | Cell Line/System |
| IC50 | 3.3 nM | Human recombinant DPP-4 |
Table 2: In Vitro Efficacy on Glucose Homeostasis
| Assay | Parameter | Value | Cell Line |
| Glucose-Stimulated Insulin Secretion (GSIS) | EC50 | Data not available | MIN6 / INS-1 |
| GLP-1 Receptor Activation (cAMP assay) | EC50 | Data not available | HEK293-hGLP-1R |
Table 3: In Vitro Efficacy on Lipid Metabolism
| Assay | Parameter | Result | Cell Line |
| SREBP Activity | Inhibition | 21% decrease | HepG2 |
| SREBP-2 mRNA Expression | Downregulation | 15% decrease | HepG2 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.
Experimental Protocols
DPP-4 Enzymatic Inhibition Assay
This assay directly measures the ability of anagliptin to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 0.1 mg/mL BSA, pH 7.8
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.
-
In a 96-well black microplate, add 10 µL of each anagliptin dilution. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Add 45 µL of human recombinant DPP-4 solution (diluted in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 45 µL of 0.4 mM Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission every minute for 20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each anagliptin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the anagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of anagliptin to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Cell Line: MIN6 or INS-1 pancreatic β-cell lines.
Materials:
-
MIN6 or INS-1 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
Low glucose KRB buffer (e.g., 1-3 mM glucose)
-
High glucose KRB buffer (e.g., 20-25 mM glucose)
-
This compound
-
Insulin ELISA kit
-
24-well or 96-well culture plates
Protocol:
-
Seed MIN6 or INS-1 cells in a 24-well or 96-well plate and culture until they reach approximately 80% confluency.
-
Wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer containing various concentrations of anagliptin or vehicle control. Incubate for 1 hour.
-
Collect the supernatant (basal insulin secretion).
-
Replace the buffer with high glucose KRB buffer containing the same concentrations of anagliptin or vehicle. Incubate for 1 hour.
-
Collect the supernatant (stimulated insulin secretion).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Analyze the data to determine the effect of anagliptin on basal and glucose-stimulated insulin secretion.
GLP-1 Potentiation Assay (GLP-1 Receptor Activation)
This assay indirectly measures the potentiation of GLP-1 activity by anagliptin by quantifying the activation of the GLP-1 receptor, a downstream event.
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
Materials:
-
HEK293-hGLP-1R cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
GLP-1 (7-36) amide
-
This compound
-
DPP-4 enzyme
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well white microplate
Protocol:
-
Seed HEK293-hGLP-1R cells in a 96-well white microplate and culture overnight.
-
Prepare a solution of GLP-1 (7-36) amide in assay buffer.
-
In a separate plate, pre-incubate the GLP-1 solution with DPP-4 enzyme in the presence of varying concentrations of anagliptin or vehicle control for a time sufficient to allow for GLP-1 degradation in the control samples (e.g., 30-60 minutes).
-
Wash the cells with assay buffer.
-
Add the GLP-1/DPP-4/anagliptin mixtures to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol.
-
Plot the cAMP concentration against the anagliptin concentration and determine the EC50 for GLP-1 potentiation.
Sterol Regulatory Element-Binding Protein (SREBP) Reporter Assay
This assay evaluates the effect of anagliptin on the transcriptional activity of SREBPs, which are key regulators of lipid metabolism.
Cell Line: HepG2 human hepatoma cells.
Materials:
-
HepG2 cells
-
Culture medium (e.g., MEM with 10% FBS)
-
SREBP-responsive luciferase reporter plasmid (e.g., containing the promoter of an SREBP target gene like LDLR or FASN)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
96-well white, clear-bottom culture plates
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the SREBP-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of anagliptin or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Analyze the data to determine the effect of anagliptin on SREBP transcriptional activity.
Gene Expression Analysis of Beta-Cell Markers
This assay measures changes in the expression of key genes involved in β-cell function and differentiation in response to anagliptin treatment.
Cell Line: Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cells or islets
-
Culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pdx-1, MafA, NeuroD, Nkx6.1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Culture pancreatic β-cells or islets in the presence of varying concentrations of anagliptin or vehicle control for a specified period (e.g., 24-72 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
Conclusion
The in vitro cell-based assays detailed in these application notes provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its DPP-4 inhibitory activity and downstream effects on insulin secretion, GLP-1 signaling, gene expression, and lipid metabolism, researchers can gain a comprehensive understanding of its pharmacological profile. These protocols are designed to be adaptable for use in both basic research and drug discovery settings, facilitating the identification and development of novel therapeutics for type 2 diabetes.
References
Application Notes and Protocols for the Use of Anagliptin Hydrochloride in Pancreatic Beta-Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin (B605506) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic beta-cells and suppression of glucagon (B607659) release from alpha-cells, thereby contributing to improved glycemic control.[3]
These application notes provide an overview of the utility of anagliptin hydrochloride in in-vitro pancreatic beta-cell culture experiments. The included protocols and data serve as a guide for researchers investigating the direct effects of anagliptin on beta-cell function, gene expression, and survival. While specific in-vitro quantitative data for anagliptin is limited in publicly available literature, the provided information is based on its known mechanism of action and data from in-vivo studies and other DPP-4 inhibitors.
Mechanism of Action in Pancreatic Beta-Cells
Anagliptin's primary effect on pancreatic beta-cells is indirect, mediated by the potentiation of endogenous GLP-1 and GIP signaling. The binding of these incretin hormones to their respective G-protein coupled receptors on the beta-cell surface initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
These signaling pathways converge to:
-
Enhance Glucose-Stimulated Insulin Secretion (GSIS): By modulating ion channel activity, leading to membrane depolarization and an influx of Ca2+, which is a critical trigger for insulin granule exocytosis.[4]
-
Promote Beta-Cell Proliferation and Survival: Through the activation of downstream pathways such as PI3K-Akt and ERK1/2, which regulate gene expression related to cell growth and inhibit apoptotic pathways.
-
Upregulate Key Beta-Cell Transcription Factors: In-vivo studies have shown that anagliptin treatment can increase the expression of crucial transcription factors like Pancreatic and duodenal homeobox 1 (Pdx-1) and MAF bZIP transcription factor A (MafA).[5] These factors are essential for beta-cell development, function, and insulin gene transcription.[6]
Data Presentation
The following tables summarize quantitative data from relevant studies. It is important to note that direct in-vitro data for anagliptin is scarce. Therefore, data from in-vivo anagliptin studies and in-vitro studies of other DPP-4 inhibitors are presented to illustrate the expected effects.
Table 1: Effect of Anagliptin on Beta-Cell Marker Gene Expression (In Vivo)
This data is derived from a study on STZ-treated mice, demonstrating the effect of anagliptin on the expression of key beta-cell transcription factors in the pancreas.[5]
| Gene Marker | Treatment Group | Relative Expression (Fold Change vs. Control) |
| Pdx-1 | Anagliptin | ~2.5 |
| MafA | Anagliptin | ~2.0 |
| NeuroD | Anagliptin | ~2.2 |
| Nkx6.1 | Anagliptin | ~1.8 |
Data is estimated from graphical representations in the cited literature and presented to illustrate the magnitude of effect.[5]
Table 2: Illustrative Example of DPP-4 Inhibitor Effect on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells
This table represents typical data that would be generated from an in-vitro GSIS experiment. The values are hypothetical but based on the known effects of DPP-4 inhibitors.
| Treatment | Glucose (3 mM) - Insulin (ng/mL) | Glucose (17 mM) - Insulin (ng/mL) | Fold Increase (17mM/3mM) |
| Vehicle Control | 1.5 ± 0.2 | 7.5 ± 0.8 | 5.0 |
| Anagliptin (10 nM) | 1.6 ± 0.3 | 10.5 ± 1.1* | 6.6 |
| Anagliptin (100 nM) | 1.7 ± 0.2 | 12.8 ± 1.5** | 7.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control at 17 mM Glucose.
Table 3: Illustrative Example of Anagliptin's Protective Effect Against Cytokine-Induced Apoptosis in Beta-Cells
This table illustrates the potential protective effects of anagliptin against apoptosis, a key factor in beta-cell dysfunction. The values are hypothetical and based on the known anti-apoptotic effects of GLP-1 potentiation.
| Treatment | Apoptotic Cells (%) |
| Vehicle Control | 5 ± 1.2 |
| Cytokine Mix (e.g., IL-1β, TNF-α, IFN-γ) | 35 ± 4.5 |
| Cytokine Mix + Anagliptin (100 nM) | 18 ± 3.1* |
*p < 0.01 compared to Cytokine Mix alone.
Experimental Protocols & Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by anagliptin and a general workflow for its in-vitro evaluation.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of anagliptin on insulin secretion from pancreatic beta-cells in response to low and high glucose concentrations.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E, MIN6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with 3 mM glucose (low glucose) and 17 mM glucose (high glucose)
-
This compound (powder)
-
DMSO (for stock solution)
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Cell Seeding: Seed beta-cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48-72 hours until they reach ~80% confluency.
-
Anagliptin Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH buffer with 3 mM glucose for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH buffer with 3 mM glucose containing the desired concentrations of anagliptin or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Wash the cells gently with KRBH buffer (3 mM glucose).
-
Add KRBH buffer with 17 mM glucose containing the same concentrations of anagliptin or vehicle. Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number. Calculate the fold-change in insulin secretion between high and low glucose conditions for each treatment group.
Protocol 2: Gene Expression Analysis by qPCR
Objective: To quantify the effect of anagliptin on the mRNA expression levels of key beta-cell transcription factors, Pdx-1 and MafA.
Materials:
-
Cultured beta-cells treated as described in Protocol 1 (or in a separate experiment with desired anagliptin concentrations and time points).
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Pdx-1, MafA) and a housekeeping gene (e.g., GAPDH, Beta-actin).
Procedure:
-
Cell Treatment: Culture and treat beta-cells with various concentrations of anagliptin (e.g., 10 nM, 100 nM) or vehicle for a specified time (e.g., 24, 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit following the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 3: Protection Against Cytokine-Induced Apoptosis
Objective: To assess the protective effect of anagliptin against apoptosis induced by pro-inflammatory cytokines.
Materials:
-
Cultured beta-cells
-
Pro-inflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, IFN-γ)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Pre-treatment: Seed beta-cells in 6-well plates. Once they reach desired confluency, pre-treat the cells with anagliptin (e.g., 100 nM) or vehicle for 2-4 hours.
-
Apoptosis Induction: Add the cytokine cocktail to the media (with or without anagliptin) and incubate for 24-48 hours. Include a vehicle-only control group.
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound, as a DPP-4 inhibitor, holds significant potential for the study of pancreatic beta-cell physiology. By potentiating incretin signaling, it offers a valuable tool to investigate mechanisms of insulin secretion, gene regulation, and cell survival in vitro. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the beneficial effects of anagliptin on pancreatic beta-cells. While direct in-vitro data for anagliptin is not extensively available, the provided methodologies, based on the established effects of its drug class, offer a solid starting point for investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 4. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDX-1 and MafA play a crucial role in pancreatic beta-cell differentiation and maintenance of mature beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Anagliptin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Anagliptin (B605506) hydrochloride in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. It is simple, precise, and accurate, making it suitable for routine quality control analysis and stability studies.
Introduction
Anagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[1][2] It works by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1] Accurate and reliable analytical methods are crucial for determining the purity and potency of Anagliptin in active pharmaceutical ingredients (API) and finished products. This application note presents a validated stability-indicating HPLC method capable of separating Anagliptin from its degradation products.
Physicochemical Properties of Anagliptin
-
Molecular Formula: C₁₉H₂₅N₇O₂[3]
-
Molecular Weight: 383.45 g/mol [1]
-
Solubility: Sparingly soluble in water.[1]
-
UV λmax: Maximum absorbance has been observed around 220 nm and 247 nm.[4][5]
Experimental Protocol
Materials and Reagents
-
Anagliptin Hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Potassium dihydrogen phosphate (B84403) (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
HPLC Grade Water
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | KROMASIL C18 (250 x 4.6 mm, 5 µm)[4][6] |
| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 220 nm[4][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4] Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 ratio.[6] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 5-15 µg/mL).[6]
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
The developed method was validated to demonstrate its suitability for the intended purpose.
System Suitability
Inject the standard solution (e.g., 10 µg/mL) six times and evaluate the system suitability parameters.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. Anagliptin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7]
-
Acid Hydrolysis: Reflux with 0.1 N HCl.
-
Base Hydrolysis: Reflux with 0.1 N NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂.
-
Thermal Degradation: Expose solid drug to heat (e.g., 100°C).
-
Photolytic Degradation: Expose drug solution to UV light.
Linearity
Inject a series of at least five concentrations of Anagliptin (e.g., 5-15 µg/mL).[6] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
Accuracy (% Recovery)
Perform recovery studies by spiking a known quantity of Anagliptin API into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).[4] Calculate the percentage recovery.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts. Calculate the %RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the method's robustness by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).[7]
Data Presentation
The results of the method validation are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 15 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Study
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 8.0 | 7.98 | 99.75% |
| 100% | 10.0 | 10.09 | 100.90% |
| 120% | 12.0 | 12.06 | 100.50% |
Note: Recovery percentages for Anagliptin have been reported in the range of 100.2-100.9%.[4]
Table 4: Precision (%RSD)
| Precision Type | % RSD | Acceptance Criteria |
|---|---|---|
| Repeatability (Intra-day) | 0.75% | ≤ 2.0% |
| Intermediate (Inter-day) | 1.10% | ≤ 2.0% |
Note: Studies show that the relative standard deviation for precision is typically less than 2%.[6]
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.069 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.209 µg/mL[4] |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC analysis and validation of Anagliptin.
Forced Degradation Study Logic
Caption: Logic for stability-indicating forced degradation studies.
Conclusion
The developed RP-HPLC method is simple, rapid, selective, and robust for the quantification of this compound. The validation results confirm that the method is linear, accurate, and precise, adhering to ICH guidelines. The successful separation of the parent drug from its degradation products demonstrates the method's stability-indicating capability, making it highly suitable for routine quality control and stability assessment of Anagliptin in pharmaceutical formulations.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 2. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ijbpas.com [ijbpas.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]
Application Notes & Protocols: UV Spectrophotometric Analysis of Anagliptin Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] A simple, rapid, and cost-effective UV spectrophotometric method can be employed for the quantitative analysis of Anagliptin hydrochloride in bulk and pharmaceutical dosage forms. This document provides detailed application notes and protocols for this analytical method, validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]
Principle
The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of the drug is directly proportional to its absorbance, following the Beer-Lambert law. Several spectrophotometric methods have been developed for the estimation of Anagliptin, including zero-order, first-order, and second-order derivative techniques, as well as the area under the curve (AUC) method.[1][2] This protocol will focus on the straightforward zero-order UV spectrophotometric method.
Quantitative Data Summary
The following tables summarize the key quantitative data for the UV spectrophotometric analysis of this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 246 nm | [4] |
| Solvent | Distilled Water | [4] |
| Validation Parameter | Result | Reference |
| Linearity Range | 2-15 µg/mL | [1][4] |
| Correlation Coefficient (r²) | > 0.999 | [1][4] |
| Accuracy (% Recovery) | 98.18 - 99.98% | [4] |
| Precision (% RSD) | < 2% | [4] |
| Limit of Detection (LOD) | 0.5439 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.648 µg/mL | [4] |
Experimental Protocols
Materials and Equipment
-
Apparatus:
-
UV-Visible Spectrophotometer (Double Beam)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
-
Chemicals:
-
This compound pure drug (working standard)
-
Distilled water (analytical grade)
-
This compound tablets (sample)
-
Preparation of Solutions
2.1. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound working standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 10 minutes to dissolve the drug completely.
-
Make up the volume to 100 mL with distilled water.
2.2. Preparation of Working Standard Solutions
-
From the standard stock solution, pipette out appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with distilled water to obtain final concentrations in the linearity range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).
2.3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with distilled water and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).
-
From the filtered solution, pipette out a suitable aliquot and dilute with distilled water to obtain a final concentration within the linearity range.
Spectrophotometric Analysis
-
Set the UV-Visible spectrophotometer to scan in the range of 200-400 nm.
-
Use distilled water as the blank.
-
Scan the prepared working standard solutions to determine the wavelength of maximum absorbance (λmax). The reported λmax for Anagliptin in distilled water is around 246 nm.[4]
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of all the working standard solutions and the sample solution.
Calibration Curve and Quantification
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution using the calibration curve or the regression equation.
-
Calculate the amount of this compound in the tablet formulation.
Visualizations
Caption: Experimental workflow for UV spectrophotometric analysis.
Caption: Relationship between concentration, absorbance, and quantification.
References
Application Notes and Protocols: Anagliptin Hydrochloride for Incretin Hormone Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin (B605506) hydrochloride is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] This enzyme is responsible for the rapid degradation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[1][2] These application notes provide detailed protocols for utilizing anagliptin hydrochloride as a tool to study the regulation and physiological effects of incretin hormones in both in vitro and in vivo models.
Physicochemical Properties and Stability
Proper handling and storage of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅N₇O₂ · HCl | [1] |
| Molecular Weight | 419.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Extremely soluble in water. Soluble in methanol (B129727) and ethanol. | [3] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [1] |
| Stability | Stable in aqueous solutions with a pH of 10 or less. Shows significant degradation in alkaline (pH > 10) and oxidative conditions. | [3] |
Note on Preparation: For in vitro studies, stock solutions of this compound can be prepared in sterile water or DMSO. For in vivo studies, anagliptin can be dissolved in sterile saline or water for oral administration. It is recommended to prepare solutions fresh on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[1]
Mechanism of Action: DPP-4 Inhibition and Incretin Hormone Regulation
Anagliptin is a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving and inactivating GLP-1 and GIP. This leads to prolonged activity of these incretin hormones, resulting in enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.
Incretin Signaling Pathway
The increased levels of active GLP-1 and GIP resulting from anagliptin treatment lead to the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic islet cells. This initiates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), ultimately leading to enhanced glucose-stimulated insulin secretion (GSIS) and reduced glucagon secretion.
Quantitative Data on Anagliptin's Effects
The following tables summarize the effects of anagliptin on incretin hormone levels and related metabolic parameters from various studies.
Table 1: Effect of Anagliptin on Active Incretin Levels
| Species | Model | Anagliptin Dose | Duration | Change in Active GLP-1 | Change in Active GIP | Reference |
| Mice | Streptozotocin-induced diabetic | Not specified | Not specified | Increased serum concentration | Not reported | [2] |
| Humans | Type 2 Diabetes | 100-200 mg twice daily | Not specified | Strongest effect in increasing plasma levels | Not reported | [4] |
| Humans | Type 2 Diabetes | 100 mg twice daily | 24 weeks | Not directly quantified, but inferred through improved glycemic control | Not directly quantified, but inferred through improved glycemic control | [5] |
Table 2: Effect of Anagliptin on Glycemic Control and Pancreatic Hormones
| Species | Model | Anagliptin Dose | Duration | Change in HbA1c | Change in Fasting Glucose | Change in Insulin | Change in Glucagon | Reference |
| Mice | Streptozotocin-induced diabetic, normal diet | Not specified | Not specified | Not reported | Not reported | Significantly elevated | Decreased | [2] |
| Mice | Streptozotocin-induced diabetic, high-fat diet | Not specified | Not specified | Not reported | Not reported | Not significantly changed | Smaller reduction | [2] |
| Humans | Type 2 Diabetes | 200 mg daily | 12 weeks | -0.75% ± 0.50% | Significantly decreased | Improved secretion | Not reported | [6] |
| Humans | Type 2 Diabetes | 400 mg daily | 12 weeks | -0.82% ± 0.46% | Significantly decreased | Improved secretion | Not reported | [6] |
| Humans | Type 2 Diabetes with hyper-LDL cholesterolemia | Not specified | 6 months | -0.37% (from 6.51%) | Not reported | Not reported | Not reported | [4] |
| Humans | Type 2 Diabetes on insulin and metformin | 100 mg twice daily | 24 weeks | -0.6% | Not reported | Prevented increase in daily dosage | Not reported | [5] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol is for screening the inhibitory activity of anagliptin on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of anagliptin in assay buffer to create a range of concentrations for testing.
-
In a 96-well black microplate, add the diluted anagliptin solutions. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin), a negative control (vehicle), and a blank (assay buffer only).
-
Add a solution of recombinant human DPP-4 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of DPP-4 inhibition for each anagliptin concentration relative to the negative control.
-
Determine the IC₅₀ value of anagliptin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of anagliptin on glucose tolerance in a mouse model.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Acclimatize mice to handling and experimental procedures.
-
Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.[7]
-
Record the body weight of each mouse.
-
At time t = -30 minutes (or other appropriate pre-treatment time), administer this compound (dissolved in vehicle) or vehicle alone to the respective groups of mice via oral gavage.
-
At time t = 0 minutes, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
Immediately after the baseline blood collection, administer the glucose solution to all mice via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[5]
-
Plot the blood glucose concentrations over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
At selected time points, additional blood samples can be collected into tubes containing a DPP-4 inhibitor (e.g., a commercial P800 tube) and other protease inhibitors for the subsequent measurement of active GLP-1 and GIP levels using ELISA kits.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol assesses the direct effect of anagliptin on the function of pancreatic islets.
Materials:
-
Isolated pancreatic islets from mice or other species
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Low glucose KRB (e.g., 2.8 mM)
-
High glucose KRB (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Divide the islets into experimental groups (e.g., control, anagliptin-treated).
-
Incubate the islets in low glucose KRB buffer (with or without anagliptin) for a specified period (e.g., 1 hour) and collect the supernatant for basal insulin measurement.
-
Transfer the islets to high glucose KRB buffer (with or without anagliptin) and incubate for another specified period (e.g., 1 hour).
-
Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion data to the islet number or total protein content.
-
Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) to assess islet function.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of incretin hormones in glucose metabolism. Its potent and selective inhibition of DPP-4 allows for the elucidation of the downstream effects of enhanced GLP-1 and GIP signaling. The protocols outlined in these application notes provide a framework for researchers to study various aspects of incretin biology, from enzyme kinetics to in vivo physiological responses. Careful consideration of experimental design and adherence to detailed methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Insulin Signaling Pathways with Anagliptin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Anagliptin increases the active levels of these incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control in type 2 diabetes. Beyond its effects on glucose homeostasis, Anagliptin is understood to modulate intracellular signaling pathways associated with insulin sensitivity, cell survival, and inflammation.
Western blot analysis is a crucial technique for investigating the molecular mechanisms of Anagliptin. It allows for the quantification of changes in the expression and phosphorylation status of key proteins within the insulin signaling cascade. These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of Anagliptin on the canonical PI3K/Akt signaling pathway, a central regulator of insulin's metabolic effects.
Principle of Anagliptin's Action on Insulin Signaling
Anagliptin's primary mechanism involves the inhibition of the DPP-4 enzyme. This leads to elevated levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner. In peripheral tissues like skeletal muscle and adipose tissue, enhanced insulin signaling is critical for glucose uptake. The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, activating Insulin Receptor Substrate (IRS) proteins. This leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose uptake into the cell.
dot graph Anagliptin_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Anagliptin [label="Anagliptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLP1_inactive [label="Inactive GLP-1"]; GLP1_active [label="Active GLP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pancreatic_Beta_Cell [label="Pancreatic β-Cell"];
Anagliptin -> DPP4 [label="inhibits"]; DPP4 -> GLP1_active [label="inactivates"]; GLP1_active -> Pancreatic_Beta_Cell [label="stimulates"]; Pancreatic_Beta_Cell -> Insulin; } caption: "Mechanism of Anagliptin Action. Anagliptin inhibits DPP-4, increasing active GLP-1 levels and stimulating insulin secretion."
Key Proteins for Western Blot Analysis
| Target Protein | Significance in Insulin Signaling | Expected Effect of Anagliptin |
| p-Akt (Ser473) | A key downstream effector of PI3K, its phosphorylation indicates pathway activation.[1][2][3] | Increased phosphorylation |
| Total Akt | Used as a loading control to normalize the levels of phosphorylated Akt. | No significant change |
| p-PI3K (Tyr458) | Phosphorylation of the p85 subunit is an indicator of PI3K activation. | Increased phosphorylation |
| Total PI3K | Loading control for phosphorylated PI3K. | No significant change |
| GLUT4 | The primary insulin-responsive glucose transporter in muscle and adipose tissue. | Increased expression/translocation |
| β-Actin | Housekeeping protein used as a general loading control for total protein. | No significant change |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver cancer cell line) or L6 myotubes (rat skeletal muscle cell line) are suitable models for studying insulin signaling.
-
Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 12-16 hours to reduce basal signaling activity.
-
Anagliptin Treatment: Treat cells with varying concentrations of Anagliptin (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 12-24 hours).
-
Insulin Stimulation: Following Anagliptin treatment, stimulate the cells with 100 nM insulin for 15-30 minutes to induce the insulin signaling cascade.
Protein Extraction
-
Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-Akt, anti-GLUT4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of the protein of interest to the corresponding loading control.
Data Presentation
The following tables present hypothetical quantitative data based on the expected effects of Anagliptin on the insulin signaling pathway. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: Effect of Anagliptin on Akt Phosphorylation
| Treatment Group | p-Akt (Ser473) / Total Akt (Fold Change vs. Control) |
| Vehicle Control | 1.00 |
| Anagliptin (1 µM) | 1.52 |
| Anagliptin (10 µM) | 2.15 |
| Anagliptin (50 µM) | 2.89 |
Table 2: Effect of Anagliptin on PI3K Phosphorylation
| Treatment Group | p-PI3K (Tyr458) / Total PI3K (Fold Change vs. Control) |
| Vehicle Control | 1.00 |
| Anagliptin (1 µM) | 1.35 |
| Anagliptin (10 µM) | 1.88 |
| Anagliptin (50 µM) | 2.41 |
Table 3: Effect of Anagliptin on GLUT4 Expression
| Treatment Group | GLUT4 / β-Actin (Fold Change vs. Control) |
| Vehicle Control | 1.00 |
| Anagliptin (1 µM) | 1.25 |
| Anagliptin (10 µM) | 1.67 |
| Anagliptin (50 µM) | 2.05 |
Signaling Pathway Diagram
Conclusion
These application notes provide a framework for utilizing Western blot analysis to investigate the effects of Anagliptin on the insulin signaling pathway. The provided protocols and illustrative data serve as a guide for researchers to design and execute experiments aimed at elucidating the molecular mechanisms of this important antidiabetic agent. Rigorous quantification and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How moderate changes in Akt T-loop phosphorylation impact on tumorigenesis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring GLP-1 Levels Following Anagliptin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect stems from its ability to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting the DPP-4 enzyme, Anagliptin increases the circulating concentrations of active GLP-1.[1][2][5] This enhancement of active GLP-1 levels stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and reduces appetite, collectively contributing to improved glycemic control.[1][2][6][7]
Accurate measurement of GLP-1 levels is crucial for evaluating the pharmacodynamic effects of Anagliptin and other DPP-4 inhibitors. This document provides a detailed protocol for the quantification of active GLP-1 in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA), tailored for studies involving Anagliptin administration.
Mechanism of Action: Anagliptin
Anagliptin is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of GLP-1 by cleaving its N-terminal dipeptide.[2] By blocking this action, Anagliptin preserves the active form of GLP-1 (GLP-1 (7-36) amide), thereby prolonging its physiological effects.[1][2] This leads to a modest, yet significant, 2- to 3-fold increase in postprandial active GLP-1 concentrations.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to a clinical study investigating the effects of Anagliptin on GLP-1 levels.
| Parameter | Value | Reference / Note |
| Anagliptin Dosage | 100 mg twice daily or 200 mg once daily | Usual clinical dose.[8] |
| Up to 400 mg daily (200 mg BID) | Permitted if glycemic control is insufficient. | |
| Analyte | Active GLP-1 (7-36) amide | The biologically active form preserved by Anagliptin.[9] |
| Expected GLP-1 Increase | 2- to 3-fold increase post-meal | DPP-4 inhibitors modestly increase endogenous GLP-1.[4] |
| ELISA Measurement Range | Typically 1.25 - 80 pmol/L | Varies by kit manufacturer; select a kit covering expected physiological and post-treatment ranges.[10] |
| Sample Type | EDTA Plasma | Collected with the addition of a DPP-4 inhibitor.[11][12][13] |
| Sample Storage | ≤ -20°C (short-term), ≤ -70°C (long-term) | Avoid repeated freeze-thaw cycles.[11][14] |
Experimental Protocol: ELISA for Active GLP-1
This protocol outlines the necessary steps for sample collection, processing, and analysis to accurately measure active GLP-1 levels following Anagliptin administration. This is a generalized protocol; always refer to the specific instructions provided with your chosen commercial ELISA kit.
Part 1: Subject Preparation and Dosing
-
Subject Selection: Enroll subjects as per the clinical trial protocol. Key inclusion criteria may include a diagnosis of type 2 diabetes with inadequate glycemic control.[15]
-
Baseline Sampling: Collect baseline (pre-dose) blood samples after an overnight fast.
-
Anagliptin Administration: Administer Anagliptin at the specified dose (e.g., 200 mg).[8]
-
Post-Dose Sampling: Collect blood samples at specified time points post-administration (e.g., before and after a standardized meal challenge) to assess the change in GLP-1 levels.
Part 2: Sample Collection and Handling (Critical Step)
The integrity of active GLP-1 is paramount as it is rapidly degraded by DPP-4 in vitro.[9]
-
Blood Collection:
-
Immediate Processing: Keep samples on ice at all times to minimize enzymatic activity.[11][16]
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1000-3000 x g for 10-15 minutes at 2-8°C.[11][16][17]
-
Plasma Aliquoting: Immediately after centrifugation, carefully aspirate the plasma supernatant and transfer it into pre-labeled, cryo-safe tubes.
-
Storage:
Part 3: Sandwich ELISA Procedure
-
Reagent Preparation:
-
Bring all kit components (assay plates, standards, buffers, antibodies) to room temperature before use.[17]
-
Prepare wash buffer by diluting the provided concentrate with deionized water as per the kit instructions.[12][17]
-
Reconstitute the lyophilized GLP-1 standard to create a stock solution. Perform serial dilutions using the assay diluent to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 pmol/L).[10]
-
Prepare detection antibody and other reagents as specified in the kit manual.[17]
-
-
Assay Protocol:
-
Coating (if applicable): Some kits come with pre-coated plates. If not, coat the 96-well plate with the capture antibody overnight at 4°C.[18]
-
Washing: Wash the plate 3-5 times with the prepared wash buffer.[18]
-
Sample/Standard Addition: Add 100 µL of standards, control samples, and subject plasma samples to the appropriate wells in duplicate.[10]
-
First Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature, often with gentle shaking.
-
Washing: Repeat the wash step as described above.
-
Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well.
-
Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.
-
Washing: Perform a final, thorough wash step (e.g., 5 times).
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[19]
-
Stop Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[17]
-
-
Data Acquisition and Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[17]
-
Subtract the average OD of the blank (0 pmol/L standard) from all other readings.
-
Plot the average OD for each standard against its known concentration to generate a standard curve.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of active GLP-1 in the unknown samples based on their OD values.
-
Experimental Workflow Diagram
References
- 1. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anshlabs.com [anshlabs.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. alpco.com [alpco.com]
- 12. eaglebio.com [eaglebio.com]
- 13. ibl-international.com [ibl-international.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Anagliptin Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fn-test.com [fn-test.com]
Troubleshooting & Optimization
Troubleshooting Anagliptin hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Anagliptin hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. What is its expected aqueous solubility?
A1: this compound is reported to have low or sparing solubility in water.[1][2] Different sources indicate solubility values of approximately 0.179 mg/mL to 0.25 mg/mL.[2][3] It's important to note that a patent has described Anagliptin as being "extremely soluble in water," which may refer to the hydrochloride salt form under specific conditions, whereas the lower values may pertain to the free base. Given its chemical nature, solubility is expected to be significantly influenced by pH.
Q2: My this compound is not dissolving in a neutral phosphate (B84403) buffer (pH 7.4). What could be the reason?
A2: Anagliptin has a strong basic pKa of approximately 8.29.[3] At a neutral pH of 7.4, which is below its pKa, the molecule will be predominantly in its ionized (protonated) form. While ionization generally increases aqueous solubility, the intrinsic solubility of the molecule is low. If you are still facing issues, it is likely that the concentration you are trying to achieve exceeds its solubility limit even in this ionized state. For weakly basic drugs, solubility is generally higher in more acidic environments.[4][5]
Q3: What is the optimal pH range for dissolving this compound?
A3: To achieve higher solubility, it is recommended to use buffers with a pH well below the pKa of 8.29. Acidic conditions (e.g., pH 1.2 to 4.5) will ensure the compound is fully protonated, which typically enhances solubility for weakly basic compounds. A patent on Anagliptin-containing compositions mentions that its stability is favorable in aqueous solutions with a pH of 10 or less.[6]
Q4: I've prepared a stock solution in an acidic buffer, but it precipitates when I dilute it into my neutral cell culture medium. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a pH-modifying solvent (like an acidic buffer) is introduced into a medium with a different pH (like a neutral cell culture medium), causing the drug's solubility to decrease dramatically. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to ensure the final concentration in your cell culture medium is below the solubility limit of this compound at that neutral pH.
-
Use a co-solvent: If your experimental design allows, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, always check for solvent compatibility with your specific assay or cell line.
-
pH adjustment of the final medium: If possible, slightly lowering the pH of the final medium can help, but this must be done cautiously to avoid affecting your biological system.
Q5: Are there any specific buffers you recommend for solubility testing?
A5: For determining a pH-solubility profile, standard buffers are recommended. According to WHO guidelines for Biopharmaceutics Classification System (BCS) studies, the following buffers are commonly used[3]:
-
pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).
-
pH 4.5: Acetate buffer.
-
pH 6.8: Phosphate buffer.
These buffers cover the physiological pH range of the gastrointestinal tract and are suitable for characterizing the solubility of oral drug candidates.
Physicochemical Properties of Anagliptin
The following table summarizes key physicochemical properties of Anagliptin.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₇O₂ | PubChem[7] |
| Molecular Weight | 383.45 g/mol | PDB-101[1], DrugBank[3] |
| Aqueous Solubility | 0.179 mg/mL - 0.25 mg/mL | DrugBank[3], PDB-101[1] |
| pKa (Strongest Basic) | 8.29 | DrugBank[3] |
| logP | -0.54 to -0.765 | DrugBank[3], PDB-101[1] |
Experimental Protocols
Protocol for Determining pH-Solubility Profile of this compound
This protocol is adapted from general guidelines for equilibrium solubility determination.[3][8][9]
1. Materials:
-
This compound powder
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker incubator (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Buffer solutions:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
2. Procedure:
-
Prepare the required buffer solutions and adjust the pH accurately at 37 °C.
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly seal the vials and place them in a shaker incubator set at 37 °C.
-
Agitate the samples for a sufficient time to reach equilibrium. It is recommended to take measurements at various time points (e.g., 2, 4, 8, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved drug no longer increases).
-
After reaching equilibrium, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples first.
-
Immediately filter the supernatant using a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Verify the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.
Visualizations
Anagliptin's Mechanism of Action: DPP-4 Inhibition
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][10][11] By inhibiting DPP-4, Anagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, leading to improved glycemic control.[1][2][10]
Caption: Mechanism of action of Anagliptin as a DPP-4 inhibitor.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound like this compound at different pH values.
Caption: Workflow for pH-dependent solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 3. who.int [who.int]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. WO2014051024A1 - Anagliptin-containing drug composition - Google Patents [patents.google.com]
- 7. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
Technical Support Center: HPLC Method Validation and Robustness Testing for Anagliaglitin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Anagliptin (B605506) hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but it can be prone to issues that affect the quality and reliability of results.[1][2] This guide addresses common problems encountered during the HPLC analysis of Anagliptin hydrochloride.
| Problem | Possible Causes | Recommended Solutions |
| High Backpressure | Blockage in the system (e.g., column frit, tubing).[1][2] | - Systematically check for blockages, starting from the detector and moving backward. - Replace the guard column if one is in use. - Back-flush the analytical column with an appropriate solvent. |
| Precipitation of buffer salts in the mobile phase. | - Ensure the mobile phase is properly prepared and filtered. - Flush the system with water to dissolve any precipitated salts. | |
| Peak Tailing | Secondary interactions between Anagliptin and the stationary phase.[1] | - Optimize the mobile phase pH to ensure Anagliptin is in a single ionic state. - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Column overload.[1] | - Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[1] | - Prepare the sample in the mobile phase or a weaker solvent. |
| High concentration of the analyte.[1] | - Dilute the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation.[1][3] | - Prepare the mobile phase fresh daily and ensure accurate measurement of all components. - Thoroughly degas the mobile phase before use. |
| Fluctuations in column temperature.[1][3] | - Use a column oven to maintain a consistent temperature. | |
| Column aging.[1][3] | - Replace the column after a certain number of injections or when performance degrades. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[1][2][3] | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol. |
| Air bubbles in the system.[2][3] | - Degas the mobile phase. - Purge the pump to remove any trapped air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for a reversed-phase HPLC method for this compound is:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.05M potassium dihydrogen phosphate) and acetonitrile (B52724) in a ratio of approximately 50:50 (v/v).[4][5] The pH of the buffer is typically adjusted to around 3.0.[4][5]
-
Injection Volume: 20 µL.[6]
Q2: How do I validate the HPLC method for this compound according to ICH guidelines?
A2: Method validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][7]
Q3: What are the acceptance criteria for the validation parameters?
A3: While specific acceptance criteria may vary by organization, typical values are:
-
Linearity: Correlation coefficient (r²) > 0.999.[4]
-
Accuracy: Recovery within 98-102%.
-
Precision (RSD): Not more than 2%.[4]
-
Robustness: The relative standard deviation (%RSD) of the results should remain below 2% when method parameters are deliberately varied.[8]
Q4: What parameters should be evaluated in a robustness study for an this compound HPLC method?
A4: Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability.[7] Common parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min).[9]
-
Mobile phase composition (e.g., ± 2% in the organic modifier).[8]
-
Column temperature (e.g., ± 2 °C).[9]
-
Detection wavelength (e.g., ± 2 nm).
Experimental Protocols
HPLC Method Validation Protocol
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
Robustness Testing Protocol
This protocol describes the procedure for evaluating the robustness of an HPLC method for this compound.
Caption: Workflow for HPLC Robustness Testing.
Quantitative Data Summary
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity Range | 5 - 15 µg/mL[4] | Correlation Coefficient (r²) ≥ 0.999[4] |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0%[4] |
| - Intermediate Precision | < 1.5% | ≤ 2.0%[4] |
| Limit of Detection (LOD) | ~0.43 µg/mL[4] | Reportable |
| Limit of Quantitation (LOQ) | ~1.304 µg/mL[4] | Reportable |
Table 2: Example of Robustness Testing Data for this compound Analysis
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | %RSD |
| Nominal Conditions | - | 5.51 | 1254367 | 1.12 | - |
| Flow Rate (mL/min) | 0.9 | 6.12 | 1393741 | 1.13 | 0.8 |
| 1.1 | 4.99 | 1140334 | 1.11 | 0.7 | |
| Mobile Phase pH | 2.8 | 5.48 | 1258912 | 1.15 | 0.5 |
| 3.2 | 5.54 | 1249823 | 1.10 | 0.4 | |
| Wavelength (nm) | 218 | 5.51 | 1239323 | 1.12 | 1.2 |
| 222 | 5.51 | 1269411 | 1.12 | 1.2 |
References
- 1. maxisci.com [maxisci.com]
- 2. mastelf.com [mastelf.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ijbpas.com [ijbpas.com]
- 8. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Stability-Indicating HPLC Assay for Anagliptin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating HPLC assays for Anagliptin (B605506) hydrochloride and its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of stability-indicating HPLC methods for Anagliptin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the sample. - Inappropriate Mobile Phase pH: The pH is too close to the pKa of Anagliptin, causing ionization issues. - Column Degradation: Loss of stationary phase or contamination. - Interaction with Residual Silanols: Active sites on the silica (B1680970) backbone interacting with the analyte. | - Dilute the sample to a lower concentration. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] - Replace the column with a new one. - Use a mobile phase with a competing base or an end-capped column. Consider adding methanol (B129727) to acetonitrile (B52724) or tetrahydrofuran (B95107) to disrupt hydrogen bonding.[1] |
| Fluctuating Retention Times | - Inconsistent Mobile Phase Composition: Improper mixing of solvents. - Temperature Fluctuations: Lack of a column oven or unstable room temperature. - Pump Malfunction: Inconsistent flow rate. - Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase. | - Prepare the mobile phase manually to bypass solvent mixing devices to check for mixing issues.[1] - Use a column oven to maintain a consistent temperature.[2][3] - Check the pump for leaks and perform maintenance. - Ensure the column is equilibrated with at least 5-10 column volumes of the mobile phase.[1] |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. - Sample Degradation in Autosampler: The sample may be unstable under the autosampler conditions. | - Use fresh, HPLC-grade solvents and flush the system thoroughly. - Run a blank injection to identify the source of the ghost peaks. - Investigate the stability of the sample in the autosampler and consider using a cooled autosampler. |
| Poor Resolution Between Anagliptin and Degradation Products | - Suboptimal Mobile Phase Composition: The solvent ratio is not ideal for separation. - Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. - Inappropriate Flow Rate: The flow rate is too high, leading to peak broadening. | - Adjust the ratio of the organic solvent to the aqueous buffer. - Try a different column with a different stationary phase (e.g., C8 instead of C18). - Optimize the flow rate; a lower flow rate may improve resolution. |
| Baseline Drift or Noise | - Detector Lamp Aging: The lamp in the UV detector is nearing the end of its life. - Mobile Phase Contamination: Impurities in the mobile phase. - Incomplete Mobile Phase Mixing: Can cause a drifting baseline. | - Replace the detector lamp. - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase properly. |
Frequently Asked Questions (FAQs)
1. What are the typical chromatographic conditions for a stability-indicating HPLC assay of Anagliptin?
Several methods have been developed. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol.[2][3][4] Detection is typically performed using a UV detector at a wavelength around 220 nm or 247 nm.[2][3][4]
2. How are forced degradation studies for Anagliptin typically performed?
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method. Anagliptin is subjected to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: Using an acid like HCl.
-
Base Hydrolysis: Using a base like NaOH.
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposing the sample to high temperatures.
-
Photolytic Degradation: Exposing the sample to UV light.[4][5]
3. What are the major degradation products of Anagliptin observed under stress conditions?
Studies have shown that Anagliptin is particularly susceptible to degradation under alkaline and oxidative conditions.[2][3]
-
Under alkaline conditions , a major degradation product has been identified as 1-{2-[1-(2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamido)-methyl-propan-2-yl-amino]acetyl}pyrrolidine-2-carboxamide.[2][3]
-
Under oxidative conditions , the N-oxide derivative, N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo-[1,5-a]pyrimidine-N-oxido-6-carboxamide, has been characterized as a significant degradation product.[2][3][6]
4. What are the acceptance criteria for system suitability in an Anagliptin HPLC method?
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Typical parameters and their acceptance criteria include:
-
Tailing Factor: Less than 1.8.
-
Theoretical Plates (HETP): Greater than 2000.
-
Resolution between adjacent peaks: Greater than 2.[4]
5. How can I validate my stability-indicating HPLC method for Anagliptin?
Method validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: A linear relationship between the concentration and the detector response.[2][3][4][5]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[4][5]
-
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[2][3][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][3][4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4][5]
Experimental Protocols
Example Protocol for a Stability-Indicating RP-HPLC Method for Anagliptin
This protocol is a composite based on published methods.[2][3][4]
Chromatographic Conditions:
-
Column: KROMASIL C18 (250 x 4.6 mm, 5 µm) or Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm).[2][3][4]
-
Mobile Phase:
-
Injection Volume: 10-20 µL.
Standard Solution Preparation:
-
Accurately weigh 10 mg of Anagliptin hydrochloride reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent like acetonitrile to obtain a stock solution of 1000 µg/mL.[4]
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 10 µg/mL).
Forced Degradation Study Protocol:
-
Acid Degradation: Reflux the drug solution with 0.1 N HCl for a specified period.
-
Base Degradation: Reflux the drug solution with 0.1 N NaOH for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105 °C) for a defined duration.
-
Photolytic Degradation: Expose the drug solution to UV light as per ICH guidelines.
After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration before injecting into the HPLC system.
Data Presentation
Table 1: Summary of Validation Parameters for Anagliptin HPLC Methods
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | ICH Guideline |
| Linearity Range (µg/mL) | 5-15 | 10-120 | - |
| Correlation Coefficient (r²) | >0.999 | 0.999 | ≥0.999 |
| Accuracy (% Recovery) | 100.2 - 100.9 | - | 98-102% |
| Precision (%RSD) | <2.0 | - | ≤2% |
| LOD (µg/mL) | 0.069 | 7.8 | Reportable |
| LOQ (µg/mL) | 0.209 | 22.68 | Reportable |
| Data compiled from multiple sources.[2][3][4] |
Table 2: System Suitability Parameters
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor | ~1.1 | < 1.8 |
| Theoretical Plates | > 3000 | > 2000 |
| Resolution | > 2.0 | > 2.0 |
| Data based on typical performance.[4] |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of Anagliptin.
Caption: Forced degradation pathway of Anagliptin under various stress conditions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products [agris.fao.org]
- 4. ijbpas.com [ijbpas.com]
- 5. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Anagliptin Hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of Anagliptin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[4][5][6] In the analysis of this compound from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1][7]
Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of this compound solution into the mass spectrometer after the LC column.[4] A blank, extracted sample matrix is then injected.[4] Any fluctuation in the baseline signal of this compound indicates the regions where co-eluting matrix components cause ion suppression or enhancement.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is known as the matrix factor (MF).[1] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A3: A multi-faceted approach is often the most effective:
-
Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences compared to simple protein precipitation.[2][3]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.[3][4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[8]
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[4][9][10] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction and reliable quantification.[3][11] If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be considered.[4][10]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[4][11]
Troubleshooting Guide
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Inconsistent Matrix Effects | Evaluate matrix effects across different lots of the biological matrix.[1] Sample-to-sample variability can lead to varying degrees of ion suppression.[11] | Implement a more rigorous sample preparation method like SPE or LLE to ensure consistent removal of matrix components.[3] Prepare calibration standards and QC samples in the same matrix as the study samples (matrix-matched calibration).[3][12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[11] |
| Carryover | Inject a blank sample immediately after a high-concentration sample to check for residual analyte. | Optimize the autosampler wash procedure and check for potential sources of carryover in the LC system. |
Issue 2: Low recovery of this compound during sample preparation.
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Suboptimal Extraction Conditions | Experiment with different extraction solvents, pH, and mixing times for LLE. For SPE, evaluate different sorbents, wash solutions, and elution solvents. | Develop a systematic approach to optimize each step of the extraction procedure. For instance, in LLE, test a range of organic solvents with varying polarities. For SPE, perform a method development study to select the appropriate sorbent and optimize the loading, washing, and elution steps. |
| Analyte Instability | Assess the stability of this compound under the conditions used for sample processing and storage (e.g., freeze-thaw stability, bench-top stability). | Modify the sample handling and storage procedures to minimize degradation. This may include processing samples on ice, adding stabilizers, or minimizing the time between extraction and analysis. |
Issue 3: Significant ion suppression is observed, leading to poor sensitivity.
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma samples.[7] Perform a post-column infusion experiment to identify the retention time window of suppression. | Modify the chromatographic method to separate the elution of this compound from the phospholipid elution zone. Employ sample preparation techniques specifically designed to remove phospholipids, such as certain SPE cartridges or protein precipitation with a solvent system that minimizes phospholipid extraction. |
| High Concentration of Matrix Components | The sample matrix is too concentrated, causing significant competition in the ion source. | If the assay sensitivity allows, dilute the final extract before injection.[4][11] This reduces the overall concentration of interfering species. |
| Inappropriate Ionization Source or Mode | Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] | If your instrument is equipped with an APCI source, test its performance for this compound. Sometimes, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can reduce interference from certain matrix components.[13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the known concentration of this compound and the internal standard (IS) in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the same concentration of this compound and IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the same concentration of this compound and IS before starting the sample preparation procedure.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No matrix effect |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Note: This is a general protocol and should be optimized for your specific application.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for injection.
Visualizations
Caption: Workflow for LC-MS/MS analysis and matrix effect evaluation.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. providiongroup.com [providiongroup.com]
Technical Support Center: Determining Anagliptin Hydrochloride Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Anagliptin hydrochloride using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assays are most suitable for determining the cytotoxicity of this compound?
A1: Several robust and well-established cell viability assays can be employed to evaluate the cytotoxic effects of this compound. The most commonly used include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan (B1609692) product.[1][2]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[3][4][5]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][7][8]
The choice of assay may depend on the specific cell type and the expected mechanism of cytotoxicity. It is often recommended to use multiple assays that measure different cellular parameters to confirm the results.[9]
Q2: What is the known cytotoxic potential of this compound?
A2: Studies have shown that Anagliptin can induce apoptosis in certain cancer cell lines, such as mouse colon carcinoma CT-26 cells, particularly at concentrations of 2 mM and higher.[10][11] In contrast, in other cell types like cardiac H9C2 cells, Anagliptin has demonstrated a protective effect against hypoxia-induced cytotoxicity. The cytotoxic or protective effect is therefore cell-type and context-dependent.
Q3: Can this compound interfere with the assay chemistry?
A3: While specific interference of Anagliptin with MTT, LDH, or Neutral Red assays has not been extensively reported, it is a possibility with any small molecule. Compounds can interfere with the assay components, such as the reduction of MTT or the enzymatic activity of LDH.[9] It is crucial to include proper controls, such as running the assay with Anagliptin in cell-free medium, to check for any direct chemical interference.[12]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| High background absorbance | - Contamination of reagents or culture medium. - Interference from phenol (B47542) red in the medium.[13] - this compound directly reduces MTT. | - Use fresh, sterile reagents. - Use phenol red-free medium for the assay. - Run a control with Anagliptin in cell-free medium to quantify any direct reduction of MTT and subtract this value from the experimental wells.[12] |
| Low absorbance signal | - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. - Low metabolic activity of the cell line. | - Optimize the initial cell seeding density. - Ensure complete dissolution of formazan crystals by vigorous mixing or using a suitable solubilization buffer. - Increase the incubation time with MTT, ensuring it does not become toxic to the cells.[12] |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in 96-well plates due to evaporation. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Observed increase in absorbance with higher Anagliptin concentrations | - Anagliptin may be increasing the metabolic activity of the cells at certain concentrations.[9] | - Corroborate the MTT results with a different cytotoxicity assay that measures a different endpoint, such as the LDH assay (membrane integrity). - Visually inspect the cells under a microscope for signs of cytotoxicity. |
LDH Assay
| Issue | Possible Cause | Solution |
| High background LDH activity | - High endogenous LDH in the serum used in the culture medium.[3] - Contamination of the cell culture with bacteria or fungi. | - Use serum-free or low-serum medium for the duration of the assay.[3] - Ensure aseptic techniques are followed and check for contamination. |
| False-positive results | - this compound may cause cell lysis through a mechanism that is not necessarily cytotoxic (e.g., osmotic effects at high concentrations). - Hemolysis of red blood cells if whole blood samples are used.[14] | - Observe cell morphology under a microscope to confirm cell death. - Use a complementary assay like MTT or Neutral Red. - If using blood samples, ensure proper handling to avoid hemolysis.[14] |
| Underestimation of cytotoxicity | - Bacterial contamination can interfere with the LDH assay, leading to lower readings.[15] | - Regularly check for and eliminate any bacterial contamination in the cell cultures.[15] |
Neutral Red Assay
| Issue | Possible Cause | Solution |
| High background staining | - Insufficient washing to remove unincorporated dye. - Precipitation of the Neutral Red dye. | - Ensure thorough but gentle washing of the cell monolayer. - Prepare fresh Neutral Red solution and filter it before use. |
| Low dye uptake in control cells | - Suboptimal incubation time with the dye. - Low lysosomal activity in the chosen cell line. | - Optimize the incubation time for your specific cell type.[6] - Ensure the cells are healthy and in the logarithmic growth phase. |
| Variability in results | - Uneven cell monolayer. - Incomplete extraction of the dye from the lysosomes. | - Ensure a single-cell suspension before seeding to get an even monolayer. - Ensure the solubilization solution is added to all wells and mixed thoroughly to completely extract the dye.[6] |
Quantitative Data Summary
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Anagliptin | CT-26 (Mouse Colon Carcinoma) | MTT | ≥ 2 mM | Decreased cell viability, induced apoptosis | [10][11] |
| Linagliptin (another DPP-4 inhibitor) | Human Lymphocytes | MTT & LDH | 250 and 500 mg/L | Cytotoxic action | [16] |
| Linagliptin | Human Lymphocytes | MTT & LDH | < 100 mg/L | No statistically significant decrease in cell viability | [16] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10^5 cells/well for CT-26 cells) and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10] Incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[17]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
Neutral Red Assay Protocol
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[18]
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).[19]
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[6]
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Anagliptin-Induced Apoptosis Signaling Pathway
Caption: Anagliptin's pro-apoptotic signaling pathway in cancer cells.
Anagliptin's Cardioprotective Signaling Pathway
Caption: Anagliptin's protective signaling pathway in cardiomyocytes.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anagliptin promotes apoptosis in mouse colon carcinoma cells via MCT-4/lactate-mediated intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. THE IN VITRO CYTOTOXICITY, GENOTOXICITY AND OXIDATIVE DAMAGE POTENTIAL OF THE ORAL DIPEPTIDYL PEPTIDASE-4 INHIBITOR, LINAGLIPTIN, ON CULTURED HUMAN MONONUCLEAR BLOOD CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. takarabio.com [takarabio.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.co.jp [abcam.co.jp]
Improving the efficiency of Anagliptin hydrochloride synthesis reactions
Welcome to the technical support center for the synthesis of Anagliptin (B605506) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to improve the efficiency and purity of your synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common critical steps in the synthesis of Anagliptin?
A1: The synthesis of Anagliptin typically involves two critical steps: the coupling of the pyrazolopyrimidine carboxylic acid intermediate with the chiral cyanopyrrolidine amine intermediate, and the deprotection of the Boc (tert-Butoxycarbonyl) group. Optimizing these steps is crucial for achieving high yield and purity.
Q2: What are the common impurities encountered during Anagliptin synthesis?
A2: A common impurity is a dimer formed from the cyanopyrrolidine intermediate.[1] The formation of this dimer can significantly reduce the yield of the desired product. Other process-related impurities can arise from side reactions or unreacted starting materials.
Q3: How can I minimize the formation of the dimer impurity?
A3: The formation of the dimer impurity can be minimized by careful control of reaction conditions. Using an organic base like diisopropylamine (B44863) in a solvent such as dichloromethane (B109758) can reduce dimer formation to less than 5%.[1] Additionally, purification of the Boc-protected intermediate by cooling a suspension in an ether solvent to below 15°C can help remove the dimer impurity before the subsequent steps.[1]
Q4: What are the recommended coupling agents for the amide bond formation step?
A4: Several coupling agents can be used for the condensation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and the cyanopyrrolidine amine intermediate. Common choices include HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[2][3] The choice of coupling agent can impact the reaction yield and purity.
Q5: What conditions are recommended for the Boc deprotection step?
A5: The Boc protecting group is typically removed under acidic conditions. A common method involves using hydrochloric acid in an alcoholic solvent like isopropyl alcohol.[1] The reaction can be carried out at an elevated temperature, for instance, between 35 to 70°C, for 1 to 5 hours to ensure complete deprotection.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Coupling Reaction
If you are experiencing low yields in the coupling reaction to form the Anagliptin backbone, consider the following troubleshooting steps:
-
Purity of Reactants: Ensure that both the pyrazolopyrimidine carboxylic acid and the cyanopyrrolidine amine intermediate are of high purity. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Choice of Coupling Agent: The efficiency of the coupling reaction is highly dependent on the chosen condensing agent. If one agent is providing low yields, consider switching to an alternative. A comparison of different coupling agents is provided in the data section below.
-
Reaction Conditions:
-
Solvent: Anhydrous solvents such as DMF or DCM are generally preferred to prevent hydrolysis of the activated carboxylic acid.[2]
-
Base: An organic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction and to facilitate the coupling.[2] The stoichiometry of the base is crucial and should be optimized.
-
Temperature: The reaction is often started at a low temperature (e.g., 0°C) during the addition of the coupling agent and then allowed to warm to room temperature.[2]
-
-
Moisture: The presence of water can significantly reduce the efficiency of the coupling reaction. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Issue 2: High Levels of Dimer Impurity
The presence of a significant amount of the dimer of the cyanopyrrolidine intermediate is a known issue. Here's how to address it:
-
Reaction Conditions for Intermediate Synthesis: The condensation step to form the Boc-protected aminopyrrolidine intermediate should be carefully controlled. The use of an organic base like diisopropylamine in dichloromethane at 35-40°C has been shown to minimize dimer formation.[1]
-
Purification of the Intermediate: It is highly recommended to purify the Boc-protected aminopyrrolidine intermediate before proceeding to the coupling step. A process involving cooling a suspension of the intermediate in an ether solvent to below 15°C can effectively precipitate the pure compound, leaving the dimer impurity in the solution.[1]
-
Post-Reaction Purification: If the dimer is carried over into the final product, purification of Anagliptin can be challenging. Recrystallization of the final product may be necessary to achieve the desired purity.
Data Presentation
Table 1: Comparison of Coupling Agents for Anagliptin Synthesis
| Coupling Agent | Base | Solvent | Yield | Purity (HPLC) | Reference |
| HATU | i-Pr₂NEt | CH₂Cl₂ | 87% | >99.9% | [2] |
| HBTU | Triethylamine | DMF | 70% | Not specified | [2] |
| EDCI/HOBt | Triethylamine | DCM | 69.3% | 99.73% | [3] |
| CDI | Triethylamine | CH₂Cl₂ | 87% | >99.9% | [2] |
This data is compiled from different sources and reaction conditions may vary slightly.
Experimental Protocols
Protocol 1: Coupling Reaction using HATU
This protocol describes the coupling of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with the cyanopyrrolidine amine intermediate using HATU as the coupling agent.[2]
-
Dissolve 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq.), the cyanopyrrolidine amine intermediate (1.0 eq.), and HATU (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropylethylamine (i-Pr₂NEt) (2.3 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield Anagliptin.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the coupled product to yield the final amine intermediate.[1]
-
Dissolve the Boc-protected Anagliptin intermediate in an alcoholic solvent such as isopropyl alcohol.
-
Add hydrochloric acid to the solution.
-
Heat the reaction mixture to a temperature between 35°C and 70°C.
-
Maintain the temperature for 1 to 5 hours, monitoring the reaction progress by TLC or LC-MS until the deprotection is complete.
-
Cool the reaction mixture to 10-15°C to facilitate the precipitation of the hydrochloride salt.
-
Filter the solid product and wash with a cold solvent.
-
Dry the product under vacuum.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the coupling reaction.
References
- 1. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 2. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 3. WO2016012927A1 - A process for preparation of this compound - Google Patents [patents.google.com]
Anagliptin hydrochloride stability under different storage conditions
Welcome to the technical support center for anagliptin (B605506) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of anagliptin hydrochloride under various experimental and storage conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most likely to degrade?
A1: this compound shows significant degradation under alkaline and oxidative conditions. It is relatively stable under acidic, thermal (heat), and photolytic (light) stress conditions.[1]
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. Under alkaline conditions, a major degradation product is formed through the hydrolysis of the amide bond.[2] Under oxidative stress, an N-oxide derivative has been characterized as a significant degradation product.[2]
Q3: What is the recommended method for assessing the stability of this compound?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[1][3]
Q4: Are there any specific storage recommendations for this compound to ensure its stability?
A4: To ensure stability, this compound should be stored in well-closed containers, protected from moisture and high humidity. While it shows good thermal and photostability, protection from extreme temperatures and light is always a good practice in a laboratory setting.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the stability testing of this compound using RP-HPLC.
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) for anagliptin | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is optimized for anagliptin (pKa values are ~8.29 and 13.3).[1]3. Reduce the concentration of the sample being injected. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Air bubbles in the pump or detector. | 1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and purge the HPLC system. |
| Appearance of unexpected peaks in the chromatogram | 1. Contamination of the sample, solvent, or glassware.2. Carryover from a previous injection.3. Degradation of the sample after preparation. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Implement a robust needle wash program in the autosampler.3. Analyze freshly prepared samples and store them under appropriate conditions if immediate analysis is not possible. |
| Baseline drift or noise | 1. Contaminated mobile phase or detector cell.2. Leaks in the system.3. Unstable detector lamp. | 1. Prepare fresh mobile phase and flush the system. Clean the detector cell if necessary.2. Check all fittings for leaks.3. Allow the detector lamp to warm up properly or replace it if it's near the end of its lifespan. |
Data on this compound Stability
The following table summarizes the degradation of this compound under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 8 h | 80°C | Not significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 h | 80°C | Significant | [1] |
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp | Significant | [1] |
| Thermal Degradation | Dry Heat | 48 h | 100°C | Not significant | [3] |
| Photolytic Degradation | UV Light (254 nm) | 48 h | Room Temp | Not significant | [3] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 247 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution from the stressed samples by diluting them with the same solvent to a final concentration within the linear range of the method.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat in a water bath (e.g., at 80°C) for a specified period. Neutralize the solution before injection.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat in a water bath (e.g., at 80°C) for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven (e.g., at 100°C) for a specified period. Dissolve the sample in a suitable solvent before injection.
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light in a photostability chamber for a specified period.
Visualizations
Anagliptin Mechanism of Action: DPP-4 Inhibition
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner.[5][6][7]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical approach to troubleshooting common issues during the HPLC analysis of anagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for stability-indicating metformin and anagliptin estimation. [wisdomlib.org]
- 4. ijbpas.com [ijbpas.com]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 6. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Anagliptin vs. Sitagliptin: A Preclinical Comparison in Diabetes Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin (B605506) and sitagliptin (B1680988), in various diabetes models. The following sections detail their mechanism of action, in vitro efficacy, and in vivo performance in animal models of type 2 diabetes, supported by experimental data and protocols.
Mechanism of Action: Targeting the Incretin (B1656795) Pathway
Both anagliptin and sitagliptin are orally active, potent, and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from α-cells. This shared mechanism of action ultimately leads to improved glycemic control.
In Vitro Efficacy: DPP-4 Inhibition
The inhibitory activity of anagliptin and sitagliptin against the DPP-4 enzyme has been evaluated in various in vitro assays. While direct comparative studies are limited, available data indicate that both are potent inhibitors.
| Parameter | Anagliptin | Sitagliptin | Reference |
| DPP-4 Inhibition (IC50) | Data not available in direct comparison | ~19 nM (human DPP-4) | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source (human, rat, mouse) and substrate used. The provided value for sitagliptin is against the human enzyme.
Preclinical Performance in Diabetic Animal Models
The in vivo efficacy of anagliptin and sitagliptin has been assessed in several preclinical models of type 2 diabetes, including Zucker diabetic fatty (ZDF) rats and db/db mice. These models are characterized by obesity, insulin resistance, and hyperglycemia.
Glycemic Control
Both anagliptin and sitagliptin have demonstrated significant improvements in glycemic control in diabetic animal models.
Table 1: Effects on Glycemic Parameters in Preclinical Models
| Parameter | Animal Model | Anagliptin | Sitagliptin | Reference |
| Fasting Blood Glucose | ZDF Rats | Data not available in direct comparison | Significant reduction | [2] |
| Oral Glucose Tolerance Test (OGTT) | db/db mice | Significant improvement | Significant improvement | [2] |
| HbA1c | ZDF Rats | Data not available in direct comparison | Significant reduction | [2] |
Effects on Insulin and Glucagon Secretion
Consistent with their mechanism of action, both drugs have been shown to modulate insulin and glucagon levels in response to a glucose challenge.
Table 2: Effects on Insulin and Glucagon in Preclinical Models
| Parameter | Animal Model | Anagliptin | Sitagliptin | Reference |
| Glucose-stimulated Insulin Secretion | Isolated pancreatic islets from diabetic mice | Data not available in direct comparison | Markedly enhanced | [3] |
| Glucagon Levels | ZDF Rats | Data not available in direct comparison | Decreased | [2] |
Lipid Metabolism
Interestingly, some studies have suggested differential effects of anagliptin and sitagliptin on lipid profiles, particularly on low-density lipoprotein cholesterol (LDL-C).
Table 3: Effects on Lipid Parameters in Preclinical Models
| Parameter | Animal Model | Anagliptin | Sitagliptin | Reference |
| Total Cholesterol | LDL Receptor-Deficient Mice | Significant reduction | Data not available | [4] |
| Triglycerides | LDL Receptor-Deficient Mice | Significant reduction | Data not available | [4] |
| LDL-C | LDL Receptor-Deficient Mice | Significant reduction | Data not available | [4] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the in vitro potency of DPP-4 inhibitors involves a fluorometric assay.
Methodology:
-
Reagents: Recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds (anagliptin, sitagliptin), and assay buffer.
-
Procedure: The test compound and DPP-4 enzyme are pre-incubated in a 96-well plate. The reaction is initiated by adding the fluorogenic substrate.
-
Detection: The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.
-
Analysis: The rate of reaction is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard procedure to evaluate the effect of a compound on glucose metabolism.
Methodology:
-
Animal Models: Commonly used models include Zucker diabetic fatty (ZDF) rats or db/db mice.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Drug Administration: The test compound (anagliptin or sitagliptin) or vehicle is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance. Plasma insulin and glucagon levels can also be measured from these samples.
Summary and Conclusion
Preclinical data from various animal models of type 2 diabetes demonstrate that both anagliptin and sitagliptin are effective in improving glycemic control. Their shared mechanism of inhibiting the DPP-4 enzyme leads to enhanced incretin action, resulting in increased glucose-dependent insulin secretion and suppressed glucagon release. While both drugs show a strong profile in managing hyperglycemia, emerging preclinical and clinical evidence suggests that anagliptin may have additional beneficial effects on lipid metabolism, particularly in reducing LDL cholesterol.
References
Anagliptin Hydrochloride: A Comparative Efficacy Analysis Against Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Anagliptin (B605506) hydrochloride against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is synthesized from peer-reviewed clinical trials and retrospective studies to support research, scientific evaluation, and drug development endeavors.
Abstract
Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus. Like other gliptins, it enhances glycemic control by increasing the levels of active incretin (B1656795) hormones. This guide delves into the comparative efficacy of Anagliptin, focusing on key clinical endpoints such as glycated hemoglobin (HbA1c) reduction, impact on lipid profiles, and management of glucose variability. Direct head-to-head trial data is presented for Anagliptin versus sitagliptin (B1680988) and linagliptin (B1675411). While direct comparative trials with vildagliptin (B1682220) and saxagliptin (B632) are limited, available data from individual studies are included to provide a broader context.
Data Presentation
Glycemic Control: HbA1c Reduction
The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce HbA1c levels. The following table summarizes the results from various comparative studies.
| Comparison | Drug and Dosage | Study Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Study Details |
| Anagliptin vs. Placebo | Anagliptin 100 mg BID | 12 weeks | ~7.9 | -0.75[1] | Phase II Monotherapy Trial[1] |
| Anagliptin 200 mg BID | 12 weeks | ~7.9 | -0.82[1] | Phase II Monotherapy Trial[1] | |
| Anagliptin vs. Sitagliptin | Anagliptin 100 mg BID | 52 weeks | ~6.9 | +0.02 (non-inferior)[2] | REASON Trial (add-on to statin)[2] |
| Sitagliptin 50-100 mg QD | 52 weeks | ~6.9 | +0.12[2] | REASON Trial (add-on to statin)[2] | |
| Anagliptin 100 mg BID | 12 weeks | ~7.5 | Not significantly different from Sitagliptin[2][3] | ACACIA Study (add-on to metformin)[2][3] | |
| Sitagliptin 100 mg QD | 12 weeks | ~7.5 | Not significantly different from Anagliptin[2][3] | ACACIA Study (add-on to metformin)[2][3] | |
| Anagliptin vs. Linagliptin | Anagliptin (100-200 mg/day) | 24 months | ~11.1 | Significant reduction to ~9.7[4][5] | Retrospective Cohort Study[4][5] |
| Linagliptin (5 mg/day) | 24 months | ~12.0 | Significant reduction to ~9.2[4][5] | Retrospective Cohort Study[4][5] | |
| Vildagliptin vs. Alogliptin | Vildagliptin 50 mg BID | 24 weeks | ~7.2 | -0.7 | Prospective Randomized Open-Label Study |
| Alogliptin 25 mg QD | 24 weeks | ~7.2 | -0.5 | Prospective Randomized Open-Label Study | |
| Saxagliptin (add-on to metformin) | Saxagliptin 2.5 mg QD | 24 weeks | ~8.0 | -0.73 | Randomized, Placebo-Controlled Study |
| Saxagliptin 5 mg QD | 24 weeks | ~8.0 | -0.83 | Randomized, Placebo-Controlled Study |
Note: The study by Hamasaki et al. comparing anagliptin and linagliptin was a retrospective cohort study and baseline HbA1c levels were notably high. The percentage change in HbA1c was reported to be lower in the anagliptin group, though both showed significant reductions. A direct head-to-head randomized controlled trial would be needed for a definitive comparison.
Lipid Profile Modulation
Beyond glycemic control, some DPP-4 inhibitors have shown effects on lipid metabolism. Anagliptin, in particular, has been noted for its potential to improve lipid profiles.
| Comparison | Parameter | Anagliptin | Other DPP-4 Inhibitors | Study Details |
| Anagliptin vs. Sitagliptin | LDL-C Change | -3.7 mg/dL [2] | +2.1 mg/dL[2] | REASON Trial (52 weeks)[2] |
| Total Cholesterol | Significant Reduction | No significant change | REASON Trial (52 weeks) | |
| Anagliptin vs. Linagliptin | Diastolic Blood Pressure | Decreased [4][5] | No change[4][5] | Retrospective Cohort Study (24 months)[4][5] |
| Total Cholesterol | Decreased[4] | No significant change[4] | Retrospective Cohort Study (24 months)[4] | |
| HDL-C | No significant change | Increased [4] | Retrospective Cohort Study (24 months)[4] | |
| Vildagliptin vs. Alogliptin | LDL-C Change | Comparable to Alogliptin | Comparable to Vildagliptin | Prospective Randomized Open-Label Study (24 weeks) |
Glucose Variability
Controlling glucose fluctuations is an important aspect of diabetes management. The ACACIA study specifically investigated the effect of Anagliptin's twice-daily regimen on glycemic variability compared to once-daily sitagliptin.
| Parameter | Anagliptin (100 mg BID) | Sitagliptin (100 mg QD) | P-value | Study Details |
| Change in MAGE (mg/dL) | -30.4 ± 25.6 | -9.5 ± 38.0 | <0.05 | ACACIA Study (12 weeks)[2][3] |
| Increase in TIR (after dinner, %) | +33.0 ± 22.0 | +14.6 ± 28.2 | 0.009 | ACACIA Study (12 weeks)[2][3] |
MAGE: Mean Amplitude of Glycemic Excursion; TIR: Time in Range (70-180 mg/dL). A lower MAGE and higher TIR indicate better glycemic stability.
Experimental Protocols
REASON Trial: Anagliptin vs. Sitagliptin on LDL-C
-
Study Design: A 52-week, multicenter, randomized, open-label, parallel-group trial conducted at 17 centers in Japan.[2]
-
Participants: 353 adults (≥20 years) with type 2 diabetes, existing atherosclerotic vascular lesions, and receiving statin therapy.[2]
-
Intervention:
-
Anagliptin group: 100 mg orally twice daily. The dose could be increased to 200 mg twice daily if glycemic control was insufficient.
-
Sitagliptin group: 50 mg orally once daily. The dose could be increased to 100 mg once daily if glycemic control was insufficient.
-
-
Primary Endpoint: Change in low-density lipoprotein cholesterol (LDL-C) levels from baseline to 52 weeks.[2]
-
Secondary Endpoint: Change in Hemoglobin A1c (HbA1c) levels from baseline to 52 weeks, assessed for non-inferiority.[2]
-
Data Collection: Blood samples were collected at baseline and at 52 weeks for the analysis of lipid profiles and HbA1c.
ACACIA Study: Anagliptin vs. Sitagliptin on Glycemic Variability
-
Study Design: A 12-week, double-blind, randomized, multicenter, active-controlled trial.[3]
-
Participants: 89 patients with type 2 diabetes inadequately controlled with metformin (B114582) alone (HbA1c between 6.5% and 8.5%).[3]
-
Intervention:
-
Anagliptin group: 100 mg orally twice daily.
-
Sitagliptin group: 100 mg orally once daily.
-
-
Primary Endpoint: Change from baseline in Mean Amplitude of Glycemic Excursion (MAGE) at 12 weeks.
-
Secondary Endpoints: Change in postprandial Time in Range (TIR), HbA1c, and fasting plasma glucose.
-
Data Collection: Continuous Glucose Monitoring (CGM) was used to measure MAGE and TIR before and after the 12-week treatment period.
Retrospective Cohort Study: Anagliptin vs. Linagliptin
-
Study Design: A 2-year retrospective cohort study conducted at a diabetes-specialty clinic in Japan.[4][5]
-
Participants: 234 patients with type 2 diabetes who had been prescribed either anagliptin (n=117) or linagliptin (n=117).[4]
-
Data Collection: Clinical data on glycemic control (HbA1c), blood pressure, lipid profile, and liver and renal function were collected from patient records at 3, 6, 12, and 24 months after the initiation of the DPP-4 inhibitor.[4]
Mandatory Visualization
DPP-4 Inhibitor Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
Comparative Clinical Trial Workflow
References
- 1. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the off-target effects of Anagliptin hydrochloride in vitro
A Comparative Guide for Researchers and Drug Development Professionals
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated through the inhibition of DPP-4, which in turn increases the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release. While highly effective in its primary role, understanding the potential off-target effects of Anagliptin is crucial for a comprehensive safety and efficacy assessment. This guide provides an objective comparison of the in vitro off-target profile of Anagliptin hydrochloride with other DPP-4 inhibitors, supported by available experimental data.
Comparative Selectivity Profile
A key aspect of evaluating the off-target effects of a drug is to assess its selectivity for its intended target over other related enzymes. For DPP-4 inhibitors, this includes assessing their activity against other members of the DPP family, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), as inhibition of these enzymes has been linked to potential adverse effects.
The following table summarizes the in vitro inhibitory activity (IC50 values) of Anagliptin and other DPP-4 inhibitors against DPP-4 and related proteases.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Selectivity (FAP/DPP-4) |
| Anagliptin | 3.5 | >100,000 | >100,000 | >100,000 | >28,571 | >28,571 | >28,571 |
| Vildagliptin | 19 | 5,700 | 450 | >100,000 | 300 | 24 | >5,263 |
| Sitagliptin | 24 | 26,000 | >100,000 | >100,000 | 1,083 | >4,167 | >4,167 |
| Alogliptin | 11 | >100,000 | >100,000 | 6,300 | >9,091 | >9,091 | 573 |
Data for Anagliptin, Vildagliptin, Sitagliptin, and Alogliptin are derived from Watanabe et al., 2015.[4]
Based on the available in vitro data, Anagliptin demonstrates a high degree of selectivity for DPP-4 over DPP-8, DPP-9, and FAP, with selectivity ratios exceeding 28,000-fold.[4] This high selectivity is attributed to specific interactions within the S2 extensive subsite of the DPP-4 enzyme.[4]
Experimental Protocols
In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against DPP enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4, DPP-8, DPP-9, and FAP.
Materials:
-
Recombinant human DPP-4, DPP-8, DPP-9, and FAP enzymes.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl and EDTA.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the respective recombinant DPP enzyme to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.
-
Monitor the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Key Pathways and Workflows
To better understand the context of Anagliptin's action and the methods used for its evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Figure 1: Simplified Incretin Signaling Pathway and the Action of Anagliptin.
Figure 2: Experimental Workflow for an In Vitro DPP Inhibition Assay.
Conclusion
The available in vitro data indicates that this compound is a highly selective DPP-4 inhibitor with minimal activity against the related proteases DPP-8, DPP-9, and FAP.[4] This high selectivity is a favorable characteristic, suggesting a lower potential for off-target effects mediated by the inhibition of these other dipeptidyl peptidases. However, it is important to note that the publicly available data on the off-target profile of Anagliptin is limited. Comprehensive screening against a broader panel of kinases and receptors would provide a more complete understanding of its selectivity and potential for off-target interactions. Researchers and drug development professionals should consider this high selectivity against DPP-8 and DPP-9 as a key feature of Anagliptin's preclinical profile, while also acknowledging the absence of broader off-target screening data in the public domain.
References
Anagliptin vs. Sulfonylureas: A Comparative Analysis of Hypoglycemic Risk in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anagliptin (B605506) hydrochloride and sulfonylureas, focusing on their differential effects on hypoglycemia as observed in animal models. The information presented is supported by experimental data and detailed methodologies to assist in preclinical research and drug development.
Introduction
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antidiabetic agents that enhance the incretin (B1656795) system to improve glycemic control. Sulfonylureas are a long-established class of drugs that increase insulin (B600854) secretion from pancreatic β-cells. A critical differentiator between these two classes is their mechanism of action, which directly impacts their potential to induce hypoglycemia. While DPP-4 inhibitors are associated with a low risk of hypoglycemia, sulfonylureas are known to carry a higher risk.[1][2] This guide delves into the preclinical evidence that substantiates this difference.
Comparative Data on Hypoglycemia
Direct comparative studies in animal models quantifying the incidence of hypoglycemia with anagliptin versus sulfonylureas are limited. However, based on their distinct mechanisms of action, a comparative risk profile can be established. The following table summarizes the expected outcomes based on extensive preclinical and clinical research.
| Parameter | Anagliptin Hydrochloride | Sulfonylureas (e.g., Glibenclamide, Glimepiride) |
| Mechanism of Action | Inhibits DPP-4, increasing active GLP-1 and GIP levels, leading to glucose-dependent insulin secretion and glucagon (B607659) suppression.[3] | Bind to and close ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, causing insulin release regardless of blood glucose levels.[3] |
| Hypoglycemia Risk | Low. The glucose-dependent nature of insulin secretion minimizes the risk of hypoglycemia.[4][5] | High. The glucose-independent insulin secretion can lead to excessive insulin levels and subsequent hypoglycemia.[3] |
| Observed Effects in Animal Models | Improves glycemic control without significant reports of hypoglycemia. Some studies show it can even improve insulin sensitivity in skeletal muscle.[6] | Can induce hypoglycemia in various animal models, including rats and dogs.[7][8] However, some studies in mice have shown unexpected effects like hyperglycemia, suggesting species-specific responses.[9] |
| Combined Therapy | When combined with sulfonylureas, may increase the risk of hypoglycemia, necessitating a dose reduction of the sulfonylurea.[4] | Co-administration with other antidiabetic agents that increase insulin levels can exacerbate the risk of hypoglycemia. |
Experimental Protocols
To assess the hypoglycemic potential of anagliptin versus a sulfonylurea in a preclinical setting, the following experimental workflow can be employed.
Experimental Workflow for Hypoglycemia Assessment
Caption: Workflow for assessing hypoglycemia in animal models.
Detailed Methodologies
1. Animal Models:
-
Species: Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, except during fasting periods.
2. Drug Administration:
-
This compound: Typically administered orally via gavage at doses ranging from 1 to 10 mg/kg.
-
Sulfonylurea (e.g., Glibenclamide): Administered orally via gavage at doses known to induce hypoglycemia, for instance, 1-5 mg/kg for glibenclamide in rats.
-
Vehicle Control: A corresponding volume of the vehicle (e.g., 0.5% carboxymethyl cellulose) should be administered to the control group.
3. Hypoglycemia Induction and Measurement:
-
Fasting: To increase the susceptibility to hypoglycemia, animals are typically fasted overnight (12-16 hours) before drug administration.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after drug administration.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.
-
Definition of Hypoglycemia: A blood glucose level below a predetermined threshold (e.g., <50 mg/dL) is defined as hypoglycemia. The incidence, severity (nadir of blood glucose), and duration of hypoglycemia are recorded for each group.
Signaling Pathways
The fundamental difference in the risk of hypoglycemia between anagliptin and sulfonylureas stems from their distinct molecular mechanisms of action on the pancreatic β-cell.
Anagliptin's Glucose-Dependent Signaling Pathway
Caption: Anagliptin's glucose-dependent insulin secretion pathway.
Sulfonylurea's Glucose-Independent Signaling Pathway
Caption: Sulfonylurea's glucose-independent insulin secretion pathway.
Conclusion
The preclinical data, primarily derived from the understanding of their mechanisms of action, strongly support the classification of anagliptin as a low-risk agent for hypoglycemia compared to sulfonylureas. Anagliptin's glucose-dependent insulinotropic effect ensures that insulin is secreted primarily in response to hyperglycemia, thus preventing a drop in blood glucose to dangerously low levels. In contrast, the glucose-independent insulin secretion stimulated by sulfonylureas can lead to hyperinsulinemia and subsequent hypoglycemia, a significant concern in the management of type 2 diabetes. These fundamental differences, observable in animal models, are crucial for guiding the selection and development of safer and more effective antidiabetic therapies.
References
- 1. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase‐4 inhibitors and sulfonylureas for type 2 diabetes: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches to Feline Diabetes Mellitus: Glucagon-like peptide-1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anagliptin increases insulin-induced skeletal muscle glucose uptake via an NO-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [HYPOGLYCEMIC EFFECT OF SULFONYLUREAS (BZ-55,D-860) IN ANIMALS WITH INTERRUPTED CIRCULATION IN THE SPLANCHNIC AREA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of glibenclamide on ischemic canine myocardium with glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glimepiride Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin Hydrochloride: A Comparative Analysis of Cross-Reactivity with Dipeptidyl Peptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of anagliptin (B605506) hydrochloride with other dipeptidyl peptidases (DPPs). The selectivity of DPP-4 inhibitors is a critical factor in their therapeutic efficacy and safety profile. This document summarizes key experimental data, outlines the methodologies used, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
Comparative Selectivity of Anagliptin
Anagliptin hydrochloride is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Its efficacy in the management of type 2 diabetes mellitus stems from its ability to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1]
A key aspect of the pharmacological profile of any DPP-4 inhibitor is its selectivity for DPP-4 over other homologous enzymes in the DPP family, such as DPP-8 and DPP-9. Inhibition of these other peptidases has been linked to potential off-target effects. Anagliptin demonstrates a favorable selectivity profile, with significantly higher potency for DPP-4 compared to DPP-8 and DPP-9.
Table 1: Inhibitory Activity (IC50) of this compound against Various Dipeptidyl Peptidases
| Enzyme | IC50 (nM) | Selectivity (fold) vs. DPP-4 |
| DPP-4 | 3.8[1] | - |
| DPP-8 | 60[1] | ~16 |
| DPP-9 | 68[1] | ~18 |
Data sourced from in vitro enzymatic assays.
The data clearly indicates that anagliptin is substantially more potent in inhibiting DPP-4 than DPP-8 and DPP-9, suggesting a lower likelihood of off-target effects associated with the inhibition of these other peptidases.
Experimental Protocols
The determination of the inhibitory activity and selectivity of anagliptin is typically performed using an in vitro enzymatic assay. The following is a representative protocol for such an experiment.
In Vitro Dipeptidyl Peptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4, DPP-8, and DPP-9.
Materials:
-
Human recombinant DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Dilute the recombinant DPP enzymes to their optimal working concentrations in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the diluted enzyme solution, and the various concentrations of anagliptin or vehicle control.
-
Include wells for a positive control (a known inhibitor) and a negative control (enzyme and substrate only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal.
-
Determine the percentage of inhibition for each concentration of anagliptin relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the anagliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate the core signaling pathway affected by anagliptin and a typical experimental workflow for assessing DPP inhibitor selectivity.
Figure 1. Mechanism of action of Anagliptin via DPP-4 inhibition.
Figure 2. Workflow for DPP inhibitor selectivity screening.
References
A comparative study of the anti-inflammatory effects of Anagliptin versus sitagliptin
A deep dive into the molecular mechanisms and clinical evidence surrounding the anti-inflammatory properties of two prominent DPP-4 inhibitors.
In the landscape of type 2 diabetes management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a key therapeutic class, primarily for their glucose-lowering effects. Beyond glycemic control, a growing body of evidence suggests that these agents, also known as gliptins, possess intrinsic anti-inflammatory properties. This guide provides a comparative analysis of two such DPP-4 inhibitors, Anagliptin (B605506) and Sitagliptin, focusing on their differential impacts on inflammatory pathways and markers, supported by experimental data and detailed methodologies. This objective comparison is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications of these compounds.
Executive Summary
Both Anagliptin and Sitagliptin, as inhibitors of the DPP-4 enzyme, demonstrate anti-inflammatory effects that extend beyond their primary function of enhancing incretin (B1656795) hormone levels.[1][2] Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While both drugs show efficacy in reducing pro-inflammatory cytokine production, the existing clinical evidence from direct comparative studies in patients with type 2 diabetes has not demonstrated a significant difference in their effects on systemic inflammatory markers like high-sensitivity C-reactive protein (hs-CRP), white blood cells (WBC), and interleukin-6 (IL-6).[3][4][5][6][7] Preclinical studies, however, provide a more nuanced picture of their distinct molecular interactions.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative findings from various preclinical and clinical studies, offering a side-by-side comparison of the anti-inflammatory efficacy of Anagliptin and Sitagliptin.
| Anagliptin: Preclinical In Vitro & In Vivo Data | |||
| Model System | Key Inflammatory Markers | Effect | Reference |
| LPS-stimulated RAW264.7 macrophages | Inflammatory cytokine mRNA (e.g., TNF-α, IL-1β, IL-6) | Significantly suppressed | [8] |
| LPS-infused mice | Hepatic and adipose inflammatory cytokine expression | Suppressed | [8] |
| Human pulmonary microvascular endothelial cells | Nuclear translocation of p65 subunit, phosphorylation of IκBα | Decreased | [1] |
| Apo-E–deficient mice | Monocyte inflammatory reactions | Attenuated | [9] |
| Dextran sulfate (B86663) sodium-induced colitis in mice | Mucosal damage | Facilitated restoration | [9] |
| Sitagliptin: Preclinical In Vitro & In Vivo Data | |||
| Model System | Key Inflammatory Markers | Effect | Reference |
| Adipose tissue in obese mice | mRNA of IL-6, TNFα, IL-12(p35), IL-12(p40) | Reduced 2.5- to 5-fold | [2] |
| Pancreatic islets of obese mice | mRNA of MCP-1, IL-6, IL-12(p40), IL-12(p35), IP-10 | Significantly reduced | [2] |
| LPS-stimulated cardiomyocytes | mRNA of TNF-α, IL-6, COX-2, iNOS; Protein of TNF-α, IL-6, IL-1β | Inhibited/Decreased | [10][11] |
| High-glucose-stimulated Raw264.7 macrophages | Secretion of IL-6, TNF-α | Decreased | [12] |
| High-glucose-stimulated Raw264.7 macrophages | Secretion of IL-10 (anti-inflammatory) | Increased | [12] |
| Anagliptin vs. Sitagliptin: Clinical Trial Data (REASON Trial Sub-analysis) | |||
| Patient Population | Inflammatory Markers | Dosage | Outcome (at 52 weeks) |
| Type 2 diabetes, dyslipidemia, atherosclerotic vascular lesions | hs-CRP, WBC, IL-6 | Anagliptin 200 mg/day (n=177) | No significant change from baseline |
| Sitagliptin 50 mg/day (n=176) | No significant change from baseline | ||
| Comparison | No significant difference between the two groups |
Mechanistic Insights: Signaling Pathways
Both Anagliptin and Sitagliptin exert their anti-inflammatory effects by modulating critical intracellular signaling cascades.
Anagliptin's primary anti-inflammatory actions are mediated through the inhibition of the NF-κB pathway and the NLRP3 inflammasome.[1] It has been shown to suppress the activation of the NF-κB pathway by decreasing the nuclear translocation of the p65 subunit and reducing the phosphorylation of IκBα.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Sitagliptin also demonstrates a potent inhibitory effect on the NF-κB pathway.[10][11][13] Studies have shown it can suppress NF-κB activation in various cell types, including cardiomyocytes and bone marrow mesenchymal stem cells.[10][13] Furthermore, Sitagliptin has been shown to modulate the MAPK/ERK signaling pathway and the AMPK/NF-κB signaling axis, contributing to its anti-inflammatory and cytoprotective effects.[13][14][15][16] It also influences macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in key studies investigating the anti-inflammatory effects of Anagliptin and Sitagliptin.
Anagliptin: Macrophage and Endothelial Cell Studies
-
Cell Culture and Treatment: RAW264.7 macrophages or human pulmonary microvascular endothelial cells are cultured under standard conditions. Inflammation is induced using lipopolysaccharide (LPS). Cells are pre-treated with varying concentrations of Anagliptin prior to LPS stimulation.
-
Analysis of Inflammatory Markers:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Western Blotting: To assess the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway, such as IκBα and the p65 subunit. Nuclear and cytoplasmic fractions are separated to analyze the nuclear translocation of p65.
-
-
Animal Models:
-
LPS-induced Inflammation: Mice are administered LPS to induce a systemic inflammatory response. Anagliptin is administered orally prior to the LPS challenge. Serum and tissue samples (liver, adipose) are collected to measure cytokine levels and assess NF-κB activation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. | Semantic Scholar [semanticscholar.org]
- 9. Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin attenuates inflammatory responses in lipopolysaccharide-stimulated cardiomyocytes via nuclear factor-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Sitagliptin phosphate ameliorates chronic inflammation in diabetes mellitus via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sitagliptin regulates the AMPK/NF-κB signaling pathway to alleviate lipopolysaccharide-induced inflammatory responses and promote osteogenic differentiation in rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sitagliptin relieves diabetic nephropathy fibrosis via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scitechnol.com [scitechnol.com]
- 16. Sitagliptin relieves diabetic nephropathy fibrosis via the MAPK/ERK signaling pathway - Minerva Endocrinologica 2020 September;45(3):273-5 - Minerva Medica - Riviste [minervamedica.it]
Anagliptin's Comparative Efficacy and Safety in Type 2 Diabetes: A Meta-Analysis of Clinical Trials
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] This guide provides an objective comparison of Anagliptin's performance against other oral antidiabetic agents, drawing upon data from a comprehensive systematic review and meta-analysis of randomized controlled trials. The following sections summarize key quantitative data, outline the experimental protocols of the meta-analysis, and visualize the comparative framework.
Experimental Protocols: Meta-Analysis Methodology
A 2024 systematic review and meta-analysis by Kamrul-Hasan et al. serves as the primary source for this guide.[3][4][5] The study was conducted in accordance with the Cochrane Handbook for Systematic Reviews of Interventions and PRISMA guidelines.[3]
Search Strategy and Study Selection: The researchers conducted a thorough search of multiple electronic databases, including MEDLINE (via PubMed), Scopus, Google Scholar, and the Cochrane Central Register, up to November 1, 2023.[3] The selection of studies was based on the PICOS criteria:
-
Population (P): Adult patients (≥18 years) with a diagnosis of T2DM.[3][4]
-
Intervention (I): Administration of Anagliptin, either as monotherapy or in combination with other agents.[3][4]
-
Control (C): Either a placebo (Passive Control Group, PCG) or another approved oral antidiabetic agent (Active Control Group, ACG).[3][4] The active comparators included other DPP-4 inhibitors (sitagliptin, alogliptin), an alpha-glucosidase inhibitor (miglitol), an SGLT2 inhibitor (tofogliflozin), and a sulfonylurea (glimepiride).[4]
-
Outcomes (O): The primary outcome was the change in glycated hemoglobin (HbA1c).[3][5] Secondary outcomes included changes in fasting plasma glucose (FPG), lipid profiles, and the incidence of adverse events.[3][5]
-
Study Design (S): Randomized controlled trials (RCTs) with a minimum duration of 12 weeks.[3][4]
From an initial 226 articles, 10 RCTs involving a total of 970 participants were included in the final analysis.[3][5]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative findings from the meta-analysis, comparing Anagliptin to both placebo and active control groups.
Glycemic Control
Anagliptin demonstrated comparable efficacy to other active oral antidiabetic agents in reducing HbA1c and FPG levels.[4] When compared with a placebo, Anagliptin showed a superior ability to reduce FPG.[3][5] While a greater reduction in HbA1c was observed with Anagliptin over placebo, the difference was not statistically significant in the pooled analysis, which included a limited number of subjects for this specific comparison.[4]
Table 1: Comparative Glycemic Efficacy of Anagliptin
| Outcome | Comparison Group | No. of Studies | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|---|---|
| Change in HbA1c (%) | Active Control Group | 8 | -0.03% | -0.14 to 0.14 | 0.51 |
| Placebo Control Group | 2 | -0.47% | -1.08 to 0.14 | 0.13 | |
| Change in FPG (mmol/L) | Active Control Group | 6 | 0.03 mmol/L | -0.30 to 0.35 | 0.87 |
| Placebo Control Group | 2 | -1.25 mmol/L | -1.87 to -0.64 | < 0.0001 |
Data sourced from Kamrul-Hasan et al., 2024.[3][4]
Lipid Profile
The meta-analysis also investigated the effects of Anagliptin on lipid parameters. Notably, Anagliptin demonstrated a superior effect in lowering LDL cholesterol compared to other active comparators.[3][5] A head-to-head 52-week trial also found Anagliptin to be superior to sitagliptin (B1680988) in lowering LDL-C.[6]
Table 2: Effect of Anagliptin on Lipid Profile vs. Active Control Group (ACG)
| Outcome | Result |
|---|---|
| Low-Density Lipoprotein (LDL) Cholesterol | Anagliptin was better than ACG at lowering LDL cholesterol.[3] |
| Triglycerides | Anagliptin was not as effective as ACG at lowering triglycerides.[3] |
| Total Cholesterol & HDL Cholesterol | Changes were identical between the Anagliptin and control groups.[3] |
Data sourced from Kamrul-Hasan et al., 2024.[3]
Safety and Tolerability
The safety profile of Anagliptin was found to be comparable to both placebo and active control groups. Adverse events were generally infrequent.[3][5]
Table 3: Comparative Safety Profile of Anagliptin
| Outcome | Comparison Group | Result |
|---|---|---|
| Adverse Events | PCG and ACG | Infrequent and similar in the Anagliptin and control groups.[3] |
| Gastrointestinal (GI) Symptoms | Active Control Group | Incidence was similar between Anagliptin and ACG (RR: 0.96).[4] |
| Liver Dysfunction | Active Control Group | Incidence was similar between Anagliptin and ACG (RR: 2.70).[4] |
| Severe Hypoglycemia | Active Control Group | None of the study subjects in either group experienced severe hypoglycemia.[4] |
Data sourced from Kamrul-Hasan et al., 2024.[4]
Logical Framework of the Meta-Analysis
The core design of the meta-analysis involved comparing the intervention (Anagliptin) against two distinct types of control groups to assess its absolute and relative efficacy and safety.
Conclusion
Based on the comprehensive meta-analysis of ten randomized controlled trials, Anagliptin demonstrates a positive effect on glycemic control and is a safe agent for managing type 2 diabetes.[3][5] Its efficacy in reducing HbA1c is comparable to other active oral antidiabetic drugs.[4] A key advantage observed for Anagliptin is its superior effect on lowering LDL cholesterol when compared to other active agents, a benefit that warrants further investigation.[3][5] The overall safety profile is favorable, with a low incidence of adverse events and hypoglycemia, similar to that of comparator drugs.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial: A 52-week, open-label, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Anagliptin Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents like Anagliptin hydrochloride is a cornerstone of laboratory safety and environmental stewardship.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes research.[2] Adherence to federal, state, and local regulations is the primary directive for all disposal procedures.[1]
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment. This includes safety goggles with side shields, protective gloves, and impervious clothing.[3] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3] In case of accidental release, prevent the substance from entering drains or water courses.[3][4]
Disposal Decision Workflow
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste, which should be determined in consultation with your institution's Environmental Health & Safety (EHS) department.[1] While Anagliptin is not classified as a hazardous substance for transport, its disposal must comply with all relevant regulations.[4]
Caption: A workflow for making decisions on the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation and Classification:
-
Consult EHS: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department to determine if the this compound waste is considered hazardous under local, state, and federal regulations.[1]
-
Proper Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols.[1] Use designated and appropriately colored waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue or purple containers.[5][6]
2. Preferred Disposal Method for Non-Hazardous Waste:
-
Pharmaceutical Take-Back Programs: The most environmentally sound option for non-hazardous pharmaceutical waste is to use a drug take-back program or a reverse distributor.[1] These programs ensure that the pharmaceuticals are disposed of properly, often through incineration.[6]
3. On-Site Management (Last Resort for Non-Hazardous Waste):
If a take-back program is not available and the waste is confirmed to be non-hazardous, the following on-site management steps can be taken before final disposal. This method should only be used in compliance with local regulations.[1]
-
Deactivation/Denaturing:
-
Leave the this compound in its solid form (do not crush tablets or capsules).
-
Mix the material with an unappealing and inert substance such as used coffee grounds, dirt, or cat litter.[1] This makes the drug less likely to be diverted or accidentally ingested.
-
-
Containment:
-
Place the mixture into a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[1]
-
-
Final Disposal:
-
Place the sealed container in a non-recyclable, opaque trash receptacle.[1]
-
4. Disposal of Hazardous Waste:
-
If the this compound waste is classified as hazardous, it must be managed according to the Resource Conservation and Recovery Act (RCRA) guidelines.[5][7] This involves:
Important Considerations:
-
Environmental Protection: Anagliptin is considered slightly hazardous to water.[1] Therefore, undiluted product or large quantities should never be disposed of down the drain or in any water course.[1][7]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the main governing bodies for pharmaceutical waste disposal.[7][8] Failure to comply with these regulations can lead to significant penalties.[9]
Safety Data Summary
The following table summarizes key safety information for this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture for transport. | [4] |
| Environmental Hazard | Slightly hazardous to water. | [1] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing. | [3] |
| First Aid - Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | [4] |
| First Aid - Eye Contact | Flush eyes immediately with large amounts of water, separating eyelids. | [4] |
| First Aid - Ingestion | Wash out mouth with water. Do not induce vomiting. | [4] |
| Accidental Release | Absorb with liquid-binding material. Prevent entry into drains or water courses. | [3][4] |
Logical Relationships in Disposal Management
The proper disposal of this compound is governed by a clear set of logical relationships centered on regulatory compliance and risk mitigation.
Caption: The logical dependencies for compliant chemical waste management.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. anentawaste.com [anentawaste.com]
Personal protective equipment for handling Anagliptin hydrochloride
Safe Handling and Management of Anagliptin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Essential Safety Information
This compound is not classified as a hazardous substance or mixture. However, as with any chemical compound, appropriate safety precautions should be taken to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H25N7O2 | [1] |
| Molecular Weight | 383.45 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Storage Temperature | -10°C to -25°C | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
| DPP-4 IC50 | 3.8 nM | [3][4] |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be used when handling this compound.
Standard Handling:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene gloves that meet ASTM D6978 standards.[5][6] The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[7] Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[7]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][7]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, tightly fitting safety goggles or a face shield should be used.[6][8]
Operations with a High Risk of Aerosolization or Spillage:
-
Respiratory Protection: For activities that may generate dust or aerosols, such as weighing or preparing solutions outside of a containment unit, an N-95 or N-100 respirator is recommended.[6]
-
Double Gloving: This is mandatory for all handling activities, including compounding, administering, and disposing of the compound.[7]
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a designated, well-ventilated area at a temperature between -10°C and -25°C.[2]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a chemical fume hood or other appropriate engineering control to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[9]
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound.
-
Wash hands thoroughly before putting on and after removing gloves.[7]
3. Disposal Plan:
-
Dispose of this compound waste in accordance with all federal, state, and local regulations.[1][10]
-
Do not mix Anagliptin waste with other chemical waste streams unless specifically permitted by institutional protocols.[10]
-
Contaminated materials such as gloves, gowns, and disposable labware should be placed in a sealed, properly labeled hazardous waste container.[11]
-
For non-hazardous pharmaceutical waste, a drug take-back program or a reverse distributor is the preferred method of disposal.[10]
-
If a take-back program is not available, the compound can be deactivated by mixing it with an inert and unpalatable substance like cat litter or coffee grounds, sealing it in a container, and disposing of it in a non-recyclable trash receptacle.[10]
Emergency Procedures
Accidental Release or Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.[1]
-
Absorb liquid spills with an inert, finely-powdered material.
-
Carefully sweep up solid spills, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Exposure First Aid:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Skin Contact: Thoroughly rinse the affected area with large amounts of water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[1]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8]
Workflow for Chemical Spill Response
Caption: Emergency response workflow for a chemical spill.
References
- 1. abmole.com [abmole.com]
- 2. Anagliptin ≥98% (HPLC) | 739366-20-2 [sigmaaldrich.com]
- 3. Anagliptin - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
